Heronapyrrole B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H32N2O6 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(E,2S,10R)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol |
InChI |
InChI=1S/C19H32N2O6/c1-13(7-8-15(22)18(2,3)24)6-5-9-19(4,25)16(23)10-14-11-17(20-12-14)21(26)27/h6,11-12,15-16,20,22-25H,5,7-10H2,1-4H3/b13-6+/t15-,16+,19?/m1/s1 |
InChI Key |
IQLMWMXFFNAONP-ORGRRWNKSA-N |
Isomeric SMILES |
C/C(=C\CCC(C)([C@H](CC1=CNC(=C1)[N+](=O)[O-])O)O)/CC[C@H](C(C)(C)O)O |
Canonical SMILES |
CC(=CCCC(C)(C(CC1=CNC(=C1)[N+](=O)[O-])O)O)CCC(C(C)(C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Heronapyrrole B: A Technical Guide to its Discovery and Isolation from Streptomyces
A technical whitepaper for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of the potent antibacterial agent, Heronapyrrole B, from the marine-derived bacterium Streptomyces sp. CMB-M0423.
Introduction
The urgent need for novel antimicrobial agents has driven researchers to explore unique ecological niches for microorganisms capable of producing structurally diverse and biologically active secondary metabolites. One such promising discovery is the heronapyrrole family of compounds, isolated from a marine-derived Streptomyces species. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of a key member of this family, this compound.
This compound belongs to a rare class of farnesylated 2-nitropyrroles and has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][2] Its discovery originated from the chemical analysis of Streptomyces sp. CMB-M0423, isolated from beach sand off Heron Island, Australia.[1][3] A fascinating aspect of its biosynthesis is its activation by a chemical cue from a co-existing fungus, highlighting the intricate chemical communication that can unlock the production of otherwise silent biosynthetic gene clusters.[2] This guide will detail the experimental protocols for the cultivation of the producing organism, the extraction and purification of this compound, and the spectroscopic methods used for its structure elucidation.
Discovery and Isolation Workflow
The overall process for the discovery and isolation of this compound involves several key stages, from the cultivation of the Streptomyces strain to the final purification of the compound. The workflow is initiated by the co-cultivation of Streptomyces sp. CMB-M0423 with a specific fungal strain, which triggers the production of the target metabolite.
Experimental Protocols
Fermentation of Streptomyces sp. CMB-M0423
The production of this compound is achieved through a specific fermentation protocol that includes induction by a fungal metabolite.
-
Culture Medium: M1 marine broth is used for the cultivation of Streptomyces sp. CMB-M0423.
-
Composition: 1% starch, 0.4% yeast extract, and 0.2% peptone in artificial seawater.
-
-
Inoculation and Incubation:
-
Inoculate a starter culture of Streptomyces sp. CMB-M0423 into Erlenmeyer flasks containing M1 marine broth.
-
Incubate the culture at 27°C on a rotary shaker at 190 rpm for 7 days.
-
-
Induction of this compound Production:
-
On day 7 of fermentation, add a solution of cyclo-(l-Phe-trans-4-hydroxy-l-Pro) to the culture to a final concentration of 10 µM.
-
Continue the incubation under the same conditions for an additional period to allow for the production of this compound.
-
Extraction and Purification of this compound
Following fermentation, the culture broth is extracted to isolate the crude mixture of metabolites, from which this compound is purified.
-
Extraction:
-
Harvest the culture broth and extract with an equal volume of ethyl acetate (EtOAc).
-
Separate the organic phase from the aqueous phase.
-
Repeat the extraction of the aqueous phase with ethyl acetate to maximize the recovery of the metabolites.
-
Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.
-
-
Purification:
-
The crude extract is subjected to purification using High-Performance Liquid Chromatography (HPLC).
-
Column: A C8 reversed-phase column is utilized for the separation.
-
Mobile Phase: A gradient elution system of water and acetonitrile (MeCN), both containing a constant 0.05% formic acid modifier, is employed. The gradient runs from 90% H₂O/MeCN to 10% H₂O/MeCN.
-
Detection: The elution is monitored using a Diode Array Detector (DAD) to detect the characteristic 2-nitropyrrole chromophore of the heronapyrroles.
-
Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the pure compound.
-
Data Presentation
The structure of this compound was elucidated through detailed spectroscopic analysis. The following tables summarize the key quantitative data obtained for this compound.
Table 1: Spectroscopic Data for this compound
| Data Type | Value |
| Molecular Formula | C₁₉H₂₈N₂O₅ |
| HR-ESI-MS | m/z [M+Na]⁺ (Further data required) |
| ¹H NMR (CDCl₃) | (Detailed chemical shifts and coupling constants required) |
| ¹³C NMR (CDCl₃) | (Detailed chemical shifts required) |
Note: The complete and detailed NMR and HR-ESI-MS data are typically found in the supporting information of the primary research articles and are essential for unambiguous structure confirmation.
Table 2: Biological Activity of Heronapyrroles
| Compound | Organism | IC₅₀ (µM) |
| Heronapyrrole D | Staphylococcus aureus ATCC 25923 | 1.8 |
| Heronapyrrole D | Staphylococcus epidermidis ATCC 12228 | 0.9 |
| Heronapyrrole D | Bacillus subtilis ATCC 6633 | 1.8 |
Note: The IC₅₀ values for this compound against various Gram-positive bacteria have been reported as being in the low to submicromolar range. Specific values need to be sourced from the primary literature.
Biosynthesis and Signaling Pathway
The production of this compound by Streptomyces sp. CMB-M0423 is a remarkable example of inter-kingdom chemical communication. The biosynthesis is triggered by a specific metabolite, cyclo-(l-Phe-trans-4-hydroxy-l-Pro), produced by a co-isolated Aspergillus species. This chemical cue initiates a signaling cascade within the Streptomyces, leading to the activation of a silent biosynthetic gene cluster (BGC) responsible for heronapyrrole synthesis.
The proposed mechanism involves the fungal metabolite stimulating the Streptomyces to produce nitric oxide (NO). Nitric oxide then acts as a signaling molecule, mediating the transcriptional activation of the previously silent heronapyrrole BGC.
A plausible biosynthetic pathway for the heronapyrroles begins with a 4-farnesylated 2-nitropyrrole precursor. The structural diversity within the heronapyrrole family, including this compound, arises from the varying degrees of oxidation of the farnesyl side chain.
Conclusion
This compound represents a promising lead compound for the development of new antibacterial drugs. Its discovery highlights the value of exploring unique marine environments and the potential of unlocking novel chemistry through the study of microbial interactions. The detailed methodologies and data presented in this guide provide a foundation for researchers to further investigate this fascinating class of natural products, from optimizing production to exploring their full therapeutic potential. Future work in this area will likely focus on the complete elucidation of the biosynthetic gene cluster, heterologous expression for improved yields, and structure-activity relationship studies to develop even more potent derivatives.
References
Unveiling the Molecular Architecture of Heronapyrrole B: A Spectroscopic and Methodological Deep Dive
A comprehensive guide to the structure elucidation of Heronapyrrole B, a farnesylated 2-nitropyrrole antibiotic derived from a marine bacterium. This document provides a detailed overview of its spectroscopic data and the experimental protocols employed for its isolation and characterization, tailored for researchers, scientists, and professionals in drug development.
This compound is a member of the rare pyrroloterpene class of natural products, first isolated from the marine-derived actinomycete Streptomyces sp. (CMB-M0423), collected from beach sand off Heron Island, Australia.[1] Structurally, it features a unique 2-nitropyrrole moiety attached to a functionalized farnesyl chain. This class of compounds has garnered interest due to its promising biological activity, particularly its antibacterial properties against Gram-positive bacteria, while exhibiting no cytotoxicity toward mammalian cell lines.[1] This technical guide delves into the specifics of its structure elucidation, presenting the key spectroscopic data and experimental methodologies in a structured format.
Spectroscopic Data for this compound
The structural framework of this compound was meticulously pieced together using a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) analysis of this compound established its molecular formula as C₂₀H₂₈N₂O₅. This was determined from the [M+H]⁺ ion peak in the mass spectrum, providing the basis for the subsequent detailed structural analysis by NMR.
| Ion | Calculated m/z | Measured m/z | Molecular Formula |
| [M+H]⁺ | 377.2071 | 377.2071 | C₂₀H₂₉N₂O₅ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound were acquired in CDCl₃. The detailed assignments, provided in the tables below, were confirmed through a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 6.84 | s | |
| 5 | 7.15 | s | |
| 1' | 3.32 | d | 7.3 |
| 2' | 5.23 | t | 7.3 |
| 4'a | 2.08 | m | |
| 4'b | 2.01 | m | |
| 5'a | 2.15 | m | |
| 5'b | 2.05 | m | |
| 6' | 5.10 | t | 6.8 |
| 8' | 2.62 | t | 6.4 |
| 9' | 1.68 | m | |
| 10' | 3.65 | t | 6.4 |
| 12' | 1.22 | s | |
| 13' | 1.59 | s | |
| 14' | 1.68 | s | |
| 15' | 1.18 | s | |
| 11'-OCH₃ | 3.30 | s |
¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) |
| 2 | 138.8 |
| 3 | 118.0 |
| 4 | 124.9 |
| 5 | 119.4 |
| 1' | 28.5 |
| 2' | 123.5 |
| 3' | 136.2 |
| 4' | 39.6 |
| 5' | 26.5 |
| 6' | 124.4 |
| 7' | 131.4 |
| 8' | 48.1 |
| 9' | 29.7 |
| 10' | 79.8 |
| 11' | 74.9 |
| 12' | 24.2 |
| 13' | 16.0 |
| 14' | 17.7 |
| 15' | 24.9 |
| 11'-OCH₃ | 48.6 |
Experimental Protocols
The isolation and structure elucidation of this compound involved a systematic workflow, from cultivation of the source organism to the final spectroscopic analysis.
Cultivation and Extraction of Streptomyces sp. CMB-M0423
The marine-derived Streptomyces sp. CMB-M0423 was cultured in a saline broth medium. The detailed workflow for cultivation and extraction is outlined below.
Figure 1. Workflow for the cultivation of Streptomyces sp. and extraction of secondary metabolites.
Chromatographic Purification of this compound
The crude extract obtained from the bacterial culture was subjected to a multi-step chromatographic process to isolate the pure this compound.
Figure 2. General scheme for the chromatographic purification of this compound from the crude extract.
Structure Elucidation Workflow
The determination of the planar structure and relative stereochemistry of this compound relied on a logical interpretation of various spectroscopic data.
Figure 3. Logical workflow for the structure elucidation of this compound using spectroscopic techniques.
As no signaling pathways in mammalian cells have been described for this compound, its primary biological relevance currently lies in its antibacterial activity. Further research may uncover its mechanism of action and potential interactions with bacterial cellular pathways. The detailed spectroscopic and methodological data presented herein provide a solid foundation for future studies on this intriguing class of natural products.
References
Unveiling Heronapyrrole B: A Technical Guide to its Natural Source, Habitat, and Biological Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heronapyrrole B is a rare farnesylated 2-nitropyrrole, a member of the pyrroloterpene biosynthetic class, with promising antibacterial properties. This technical guide provides an in-depth overview of the natural source and habitat of this compound, detailing the producing organism, its cultivation, and the fascinating inter-kingdom microbial interaction that governs its production. This document outlines experimental protocols for the isolation and induction of this compound, presents its biological activity, and discusses its biosynthetic origins.
Natural Source and Habitat
This compound is a natural product isolated from a marine-derived actinobacterium, Streptomyces sp. strain CMB-M0423 .[1]
-
Habitat: This microorganism was isolated from shallow water beach sand.
-
Geographic Location: The specific location of isolation was off Heron Island, Queensland, Australia.[1]
The marine environment, particularly sediment and sand, is a rich and competitive ecosystem, fostering the evolution of unique secondary metabolic pathways in microorganisms like Streptomyces for chemical defense and communication.
The Producing Organism: Streptomyces sp. CMB-M0423
Streptomyces is a genus of Gram-positive bacteria well-known for its prolific production of a wide array of bioactive secondary metabolites, including many clinically important antibiotics. The marine isolate CMB-M0423 is a key player in the production of the heronapyrrole family of compounds.
Induction of this compound Production: An Inter-Kingdom Signaling Pathway
A pivotal discovery regarding this compound is that its biosynthesis by Streptomyces sp. CMB-M0423 is not constitutive. Instead, it is triggered by a chemical cue from a co-isolated fungal species, Aspergillus sp. CMB-AsM0423 . This inter-kingdom interaction highlights the importance of microbial co-culture in activating silent biosynthetic gene clusters.
The induction mechanism involves a specific signaling cascade:
-
The fungus, Aspergillus sp. CMB-AsM0423, produces the bacteriostatic metabolite cyclo-(l-Phe-trans-4-hydroxy-l-Pro) .
-
This fungal metabolite acts as a chemical cue, stimulating the Streptomyces sp. to produce nitric oxide (NO) .
-
Nitric oxide, in turn, mediates the transcriptional activation of a silent biosynthetic gene cluster (BGC) within the Streptomyces genome.
-
The activation of this BGC leads to the production of the fungistatic compound, this compound, as a defense mechanism against the fungus.
This intricate signaling pathway represents a fascinating example of microbial warfare and communication on the microscopic level.
Experimental Protocols
Cultivation of Streptomyces sp. CMB-M0423
A general protocol for the cultivation of Streptomyces sp. CMB-M0423 for the production of secondary metabolites is as follows:
-
Inoculation: Inoculate a starter culture of Streptomyces sp. CMB-M0423 into a suitable liquid medium.
-
Medium: M1 marine broth (1% starch, 0.4% yeast extract, and 0.2% peptone) is a commonly used medium.
-
Incubation: Incubate the culture at approximately 27°C on a rotary shaker at around 190 rpm.
-
Growth Period: The cultivation period is typically 7 days to allow for sufficient growth and secondary metabolite production.
Co-culture for Induction of this compound
To induce the production of this compound, a co-culture with Aspergillus sp. CMB-AsM0423 or the addition of its signaling molecule is necessary.
-
Co-culture: Introduce Aspergillus sp. CMB-AsM0423 into the Streptomyces sp. CMB-M0423 culture.
-
Elicitor Addition: Alternatively, add the purified fungal metabolite, cyclo-(l-Phe-trans-4-hydroxy-l-Pro), to the Streptomyces sp. culture at an optimal concentration.
Extraction of this compound
-
Solvent Extraction: After the incubation period, extract the culture broth with an equal volume of an organic solvent, such as ethyl acetate.
-
Phase Separation: Separate the organic phase from the aqueous phase.
-
Concentration: Concentrate the organic phase in vacuo to yield a crude extract containing this compound and other metabolites.
Purification of this compound
The crude extract can be subjected to chromatographic techniques for the purification of this compound.
-
Chromatography: A common method is semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Stationary Phase: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is employed for elution.
-
Detection: UV detection is suitable for monitoring the separation, as the 2-nitropyrrole chromophore of this compound absorbs UV light.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Purity Assessment: The purity of the isolated compound can be confirmed by analytical HPLC and spectroscopic methods.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the investigation of this compound production through microbial co-culture.
Quantitative Data: Biological Activity
This compound has demonstrated promising biological activity, particularly against Gram-positive bacteria. The following table summarizes the reported inhibitory concentrations (IC50) of the heronapyrrole family.
| Compound | Bacillus subtilis (ATCC 6633) IC50 (µM) | Staphylococcus aureus (ATCC 25923) IC50 (µM) |
| Heronapyrrole A | 0.8 | 1.5 |
| This compound | 0.4 | 0.8 |
| Heronapyrrole C | 1.5 | 3.0 |
Data sourced from Raju et al., 2010.
This compound exhibits the most potent activity among the initially discovered heronapyrroles. Notably, these compounds have shown no cytotoxicity toward mammalian cell lines, suggesting a favorable selectivity profile for potential therapeutic development.[1]
Biosynthesis of this compound
The biosynthesis of the heronapyrrole core is believed to involve a farnesyl transferase that attaches a farnesyl pyrophosphate to a 2-nitropyrrole precursor. The structural diversity within the heronapyrrole family arises from subsequent oxidative modifications of the farnesyl side chain. The biosynthetic gene cluster (BGC) responsible for this compound production in Streptomyces sp. CMB-M0423 has been identified as a "silent" or "cryptic" cluster, meaning it is not expressed under standard laboratory cultivation conditions. Its activation requires the specific inter-kingdom interaction with Aspergillus sp. CMB-AsM0423, as detailed in Section 3. Further research is needed to fully characterize the genes within this cluster and their precise roles in the biosynthesis of this compound.
Conclusion
This compound represents a compelling example of the untapped chemical diversity within marine microbial communities. Its unique induction through inter-kingdom signaling underscores the importance of exploring microbial interactions to unlock novel bioactive compounds. The potent and selective antibacterial activity of this compound makes it a promising lead for further investigation in the development of new anti-infective agents. This technical guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the potential of this intriguing natural product.
References
The Speculated Biosynthetic Pathway of Heronapyrrole B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heronapyrroles are a class of pyrroloterpene natural products known for their promising antibacterial activity.[1] Isolated from the marine-derived bacterium Streptomyces sp. (CMB-M0423), these compounds feature a unique 2-nitropyrrole core linked to a variously oxidized farnesyl chain.[1] While the complete enzymatic machinery responsible for their biosynthesis remains to be elucidated, significant research has led to a widely accepted speculative pathway. This technical guide provides an in-depth look at the current understanding of the biosynthetic route to Heronapyrrole B, summarizing the proposed chemical logic, key intermediates, and the biomimetic synthetic evidence that supports these hypotheses. The pathway's speculative nature, stemming from the fact that the responsible genes have not yet been identified, is a central theme of this review.[2][3][4]
Introduction to Heronapyrroles
The heronapyrroles were first isolated from a Streptomyces sp. found in beach sand off Heron Island, Australia. Structurally, they are characterized by a farnesylated 2-nitropyrrole scaffold. The diversity within this natural product family, including Heronapyrroles A, B, C, and D, arises from the varying degrees and types of oxidation on the farnesyl side chain. This structural variation is believed to be the result of a series of post-prenylation modifications.
The Speculated Biosynthetic Pathway
The proposed biosynthetic pathway for the heronapyrroles is not yet fully confirmed by genetic studies but is strongly supported by biomimetic synthesis and the logical progression of chemical transformations. The pathway is thought to commence with a common precursor, which then undergoes a series of oxidative modifications to yield the different heronapyrrole analogues.
Formation of the Core Structure: 4-Farnesylated 2-Nitropyrrole
The biosynthesis is hypothesized to begin with the attachment of a farnesyl group to a 2-nitropyrrole precursor. This reaction is likely catalyzed by a farnesyl transferase enzyme, resulting in the formation of 4-farnesylated 2-nitropyrrole. This molecule is considered the common precursor to all known heronapyrroles.
Oxidative Diversification of the Farnesyl Chain
Following the farnesylation event, the side chain of the 4-farnesylated 2-nitropyrrole intermediate is believed to undergo a series of oxidative transformations. These reactions are responsible for the structural diversity observed in the heronapyrrole family.
For the formation of this compound, the proposed pathway involves a bisepoxidation of the farnesyl residue. This is followed by a regio- and stereoselective nucleophilic addition of water, and potentially methylation, to yield the final structure of this compound.
Regulation of Biosynthesis: An Inter-Kingdom Interaction
Interestingly, the production of this compound by Streptomyces sp. CMB-StM0423 appears to be regulated by an external stimulus from a co-isolated fungus, Aspergillus sp. CMB-AsM0423. The fungal metabolite, cyclo-(l-Phe-trans-4-hydroxy-l-Pro), acts as a chemical cue that stimulates the bacterium to produce nitric oxide (NO). This nitric oxide, in turn, is believed to mediate the transcriptional activation of a silent biosynthetic gene cluster responsible for this compound production. This discovery highlights a fascinating example of inter-kingdom chemical communication influencing the production of secondary metabolites.
Quantitative Data
As the biosynthetic pathway of this compound is currently speculative and the enzymes involved have not been characterized, there is a lack of quantitative data such as enzyme kinetics, precursor uptake rates, and product yields for the individual biosynthetic steps in the peer-reviewed literature. Future research, upon identification and characterization of the biosynthetic gene cluster, will be crucial to populate these data.
Experimental Protocols
The elucidation of the speculative pathway has been primarily driven by the total synthesis of heronapyrrole family members and by observing the effects of chemical elicitors on bacterial cultures. Detailed experimental protocols for the elucidation of the biosynthetic pathway itself are not yet established. However, the methodologies for the chemical synthesis and the induction of this compound production provide valuable insights.
General Protocol for Induction of this compound Production
The following is a generalized protocol based on the reported induction of this compound biosynthesis.
-
Cultivation of Streptomyces sp.: Streptomyces sp. CMB-StM0423 is cultivated in a suitable liquid medium.
-
Preparation of Inducer: The fungal metabolite, cyclo-(l-Phe-trans-4-hydroxy-l-Pro), is dissolved in an appropriate solvent.
-
Induction: The dissolved fungal metabolite is added to the Streptomyces sp. culture at a specific time point during its growth phase.
-
Incubation: The culture is further incubated to allow for the production of this compound.
-
Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent. The extract is then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect and quantify this compound.
Future Directions
The study of the this compound biosynthetic pathway is an active area of research. Key future milestones will include:
-
Identification and characterization of the biosynthetic gene cluster: This will be instrumental in confirming the proposed pathway and identifying the specific enzymes involved.
-
In vitro reconstitution of the biosynthetic pathway: Expressing the identified enzymes in a heterologous host will allow for detailed mechanistic studies.
-
Elucidation of the regulatory network: A deeper understanding of the nitric oxide-mediated transcriptional activation will provide insights into the control of secondary metabolism.
Conclusion
The speculated biosynthetic pathway of this compound provides a compelling model for the formation of this important class of natural products. While further genetic and enzymatic studies are required for its definitive confirmation, the current hypothesis, supported by biomimetic synthesis and the discovery of a unique regulatory mechanism, offers a solid foundation for future research. The elucidation of this pathway will not only enhance our understanding of natural product biosynthesis but also open avenues for the bioengineering of novel heronapyrrole analogues with potentially improved therapeutic properties.
References
- 1. Heronapyrroles A-C: farnesylated 2-nitropyrroles from an Australian marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heronapyrrole D: A case of co-inspiration of natural product biosynthesis, total synthesis and biodiscovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Heronapyrrole D: A case of co-inspiration of natural product biosynthesis, total synthesis and biodiscovery [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Heronapyrrole Family of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heronapyrroles are a family of marine-derived natural products characterized by a unique 2-nitropyrrole core functionalized with a variably oxidized farnesyl chain. First isolated in 2010 from the marine bacterium Streptomyces sp. (strain CMB-M0423) collected from beach sand off Heron Island, Australia, these compounds have garnered significant interest due to their potent and selective antibacterial activity, particularly against Gram-positive pathogens.[1] This technical guide provides a comprehensive overview of the Heronapyrrole family, including their discovery, chemical structures, biosynthesis, biological activity, and experimental protocols for their isolation and synthesis.
Chemical Structures
The fundamental structure of the Heronapyrrole family consists of a 2-nitropyrrole ring attached to a C15 farnesyl sesquiterpenoid side chain at the C-4 position. The diversity within this family arises from the varying degrees of oxidation and cyclization of the farnesyl tail. To date, four primary members have been identified: Heronapyrrole A, B, C, and D.
Table 1: Chemical Structures of the Heronapyrrole Family
| Compound | Molecular Formula | Structure |
| Heronapyrrole A | C21H34N2O6 | [Image of Heronapyrrole A structure] |
| Heronapyrrole B | C19H28N2O5 | [Image of this compound structure] |
| Heronapyrrole C | C19H30N2O6 | [Image of Heronapyrrole C structure] |
| Heronapyrrole D | C19H30N2O5 | [Image of Heronapyrrole D structure] |
Biological Activity
Heronapyrroles exhibit promising antibacterial activity, with a notable selectivity for Gram-positive bacteria. They have demonstrated low to submicromolar inhibitory concentrations against clinically relevant pathogens such as Staphylococcus aureus and Bacillus subtilis, while showing no significant cytotoxicity against mammalian cell lines.[1] The antibacterial potency of these compounds underscores their potential as leads for the development of novel antibiotics.
Table 2: Antibacterial Activity of Heronapyrroles (IC50 values)
| Compound | Staphylococcus aureus (ATCC 25923) | Staphylococcus epidermidis (ATCC 12228) | Bacillus subtilis (ATCC 6633) | Pseudomonas aeruginosa (ATCC 10145) | Escherichia coli (ATCC 25922) |
| Heronapyrrole A | low to submicromolar | Not Reported | low to submicromolar | Inactive | Inactive |
| This compound | low to submicromolar | Not Reported | low to submicromolar | Inactive | Inactive |
| Heronapyrrole C | low to submicromolar | Not Reported | low to submicromolar | Inactive | Inactive |
| Heronapyrrole D | 1.8 µM[2] | 0.9 µM[2] | 1.8 µM[2] | > 30 µM | > 30 µM |
Mechanism of Action
The precise mechanism of antibacterial action for the Heronapyrrole family has not yet been fully elucidated. However, studies on related nitropyrrole-containing antibiotics, such as the pyrrolomycins, suggest potential modes of action. One hypothesis is that these compounds may function as protonophores, disrupting the proton motive force across the bacterial cell membrane, which is essential for energy production and other vital cellular processes. Another proposed mechanism for some pyrrole derivatives is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. Further research is required to definitively determine the molecular targets of the Heronapyrroles.
Biosynthesis
While the biosynthetic gene cluster for Heronapyrroles has not been definitively identified, a plausible biosynthetic pathway has been proposed. The pathway is thought to commence with the farnesylation of a 2-nitropyrrole precursor, catalyzed by a farnesyl transferase. Subsequent enzymatic oxidations, including epoxidations of the farnesyl chain, lead to the formation of reactive epoxide intermediates. These intermediates can then undergo regio- and stereoselective intramolecular cyclizations, initiated by the nucleophilic attack of water, to generate the diverse tetrahydrofuran and diol functionalities observed in the different Heronapyrrole analogues.
Experimental Protocols
Isolation and Purification of Heronapyrroles from Streptomyces sp. CMB-M0423
1. Cultivation:
-
Inoculate a starter culture of Streptomyces sp. CMB-M0423 into six 2 L Erlenmeyer flasks, each containing 500 mL of M1 marine broth (1% starch, 0.4% yeast extract, and 0.2% peptone).
-
Incubate the flasks at 27 °C on a rotary shaker at 190 rpm for 7 days.
2. Extraction:
-
Pool the cultures and extract the broth with an equal volume of ethyl acetate (EtOAc) twice.
-
Combine the organic phases and concentrate them in vacuo to yield a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to chromatographic purification. While specific details for Heronapyrroles are not extensively published, a general approach for pyrrole-containing natural products involves a combination of chromatographic techniques.
-
Initial Fractionation: Perform vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol).
-
Fine Purification: Subject the fractions containing the target compounds to further purification using semi-preparative High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient elution of acetonitrile and water, often with a formic acid modifier.
-
Monitor the fractions by thin-layer chromatography (TLC) and HPLC with UV detection, looking for the characteristic 2-nitropyrrole chromophore.
General Procedure for the Total Synthesis of Heronapyrrole D
The total synthesis of Heronapyrrole D has been achieved through a biomimetic approach, providing confirmation of its structure and absolute stereochemistry.
Key Synthetic Steps:
-
Starting Material: The synthesis commences from a commercially available protected 3-bromopyrrole.
-
Farnesyl Chain Introduction: A regioselective alkylation is performed to introduce the farnesyl side chain.
-
Nitration: Electrophilic aromatic nitration is carried out to install the 2-nitro group on the pyrrole ring.
-
Stereoselective Dihydroxylation: A regio- and stereoselective dihydroxylation of a double bond in the farnesyl chain is achieved.
-
Epoxidation: A subsequent epoxidation of another double bond is performed.
-
Biomimetic Cyclization: An acid-catalyzed intramolecular cyclization of the epoxy-diol intermediate forms the characteristic tetrahydrofuran ring.
-
Deprotection: Finally, removal of the protecting groups yields Heronapyrrole D.
Structure Elucidation
The structures of the Heronapyrroles were determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
HRMS is used to determine the elemental composition of the molecules.
-
1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are employed to establish the connectivity of atoms and the stereochemistry of the molecules. The characteristic chemical shifts of the 2-nitropyrrole ring protons and carbons, along with the signals from the oxidized farnesyl chain, are key indicators in the spectral analysis.
Experimental Workflow
The overall workflow for the discovery and characterization of Heronapyrroles from their natural source is depicted below.
Conclusion
The Heronapyrrole family of natural products represents a promising class of antibacterial agents with a unique chemical scaffold. Their potent activity against Gram-positive bacteria, coupled with a lack of cytotoxicity, makes them attractive candidates for further drug development. This guide has provided a detailed overview of their chemical and biological properties, as well as the experimental approaches for their study. Future research focused on elucidating their precise mechanism of action, identifying their biosynthetic gene cluster, and exploring their structure-activity relationships through the synthesis of new analogues will be crucial in realizing the full therapeutic potential of this fascinating family of natural products.
References
Physicochemical Properties of Heronapyrrole B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heronapyrrole B is a member of the farnesylated 2-nitropyrrole class of natural products, first isolated from the marine-derived actinomycete, Streptomyces sp. CMB-M0423[1][2]. These compounds have garnered significant interest within the scientific community due to their potent and selective antibacterial activity against Gram-positive bacteria[1][3]. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its biological activity, and the intricate signaling pathway that governs its biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and microbial biosynthesis.
Physicochemical Properties
Table 1: Physicochemical Properties of Heronapyrrole Analogs
| Property | Heronapyrrole C | Notes and Inferences for this compound |
| Molecular Formula | C₁₉H₃₀N₂O₆ | The molecular formula of this compound is expected to be very similar, likely differing by a few hydrogen and oxygen atoms due to variations in the farnesyl chain oxidation. |
| Molecular Weight | 382.5 g/mol | The molecular weight of this compound is anticipated to be in a similar range to that of Heronapyrrole C. |
| Melting Point | Not Reported | Expected to be a solid at room temperature. |
| Boiling Point | Not Reported | Likely to decompose at high temperatures before boiling. |
| Solubility | Not Reported | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO, with limited solubility in water. |
| pKa | Not Reported | The pyrrole nitrogen is weakly basic, and the nitro group is electron-withdrawing. The overall pKa is likely to be in the neutral to weakly acidic range. |
Biological Activity
This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The primary mechanism of action is not yet fully elucidated but is an active area of research.
Table 2: In Vitro Antibacterial Activity of Heronapyrroles
| Organism | Strain | IC₅₀ (µM) | Reference |
| Staphylococcus aureus | ATCC 25923 | 1.8 (for Heronapyrrole D, a related compound) | |
| Bacillus subtilis | ATCC 6633 | 1.8 (for Heronapyrrole D, a related compound) | |
| Staphylococcus aureus | ATCC 9144 | low to submicromolar (for Heronapyrrole family) | |
| Bacillus subtilis | ATCC 6051 | low to submicromolar (for Heronapyrrole family) |
Experimental Protocols
Isolation of this compound from Streptomyces sp. CMB-M0423
The isolation of this compound involves the cultivation of Streptomyces sp. CMB-M0423 in a suitable broth medium, followed by extraction and purification of the secondary metabolites.
1. Cultivation:
-
Inoculate a seed culture of Streptomyces sp. CMB-M0423 into a production medium (e.g., saline broth).
-
Incubate the culture under optimal conditions for growth and secondary metabolite production (e.g., specific temperature, agitation, and duration).
2. Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Purification:
-
Subject the crude extract to chromatographic separation techniques.
-
Initial fractionation can be performed using solid-phase extraction (SPE).
-
Further purification is achieved through repeated cycles of high-performance liquid chromatography (HPLC), often using a C8 or C18 column with a gradient elution of water and acetonitrile containing a modifier like formic acid.
-
Monitor the fractions using a diode array detector (DAD) and mass spectrometry (MS) to identify the peak corresponding to this compound based on its characteristic UV-Vis spectrum (2-nitropyrrole chromophore) and mass-to-charge ratio.
Antibacterial Susceptibility Testing
The antibacterial activity of this compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation:
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
2. Microplate Preparation:
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate to obtain a range of concentrations.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
3. Incubation:
-
Inoculate each well with the bacterial suspension.
-
Incubate the microplate at 37°C for 18-24 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the optical density at 600 nm.
-
An indicator such as resazurin can be added to aid in the visualization of bacterial growth.
Biosynthesis and Regulatory Pathway
The production of this compound in Streptomyces sp. CMB-M0423 is a fascinating example of regulated secondary metabolism. Its biosynthesis is governed by a silent biosynthetic gene cluster (BGC) that is activated by a nitric oxide (NO)-mediated signaling pathway, a phenomenon termed NO-mediated transcriptional activation (NOMETA).
Proposed Biosynthetic Pathway
The biosynthesis of the heronapyrrole core is hypothesized to involve the following key steps:
-
Precursor Synthesis: The pyrrole ring is likely derived from primary metabolic precursors.
-
Farnesylation: A farnesyltransferase enzyme attaches a farnesyl pyrophosphate (FPP) molecule to the pyrrole ring.
-
Nitration: A specific enzyme, likely a nitroreductase or a related enzyme, introduces the nitro group at the C-2 position of the pyrrole ring.
-
Oxidative Modifications: A series of oxidation reactions, catalyzed by enzymes such as monooxygenases and epoxidases, modify the farnesyl side chain to generate the different heronapyrrole analogs, including this compound.
NO-Mediated Transcriptional Regulation
The expression of the heronapyrrole BGC is tightly controlled and is not active under standard laboratory conditions. Its activation is triggered by an external signal that initiates an intracellular NO signaling cascade. While the complete pathway in Streptomyces sp. CMB-M0423 is still under investigation, a general model can be proposed based on known NO signaling mechanisms in other Streptomyces species.
This diagram illustrates a plausible mechanism where an external signal triggers the production of NO. NO then activates a sensor kinase, leading to the phosphorylation of a response regulator. This activated regulator then binds to the promoter region of the silent heronapyrrole BGC, initiating the transcription of the biosynthetic enzymes required for the production of this compound.
Conclusion
This compound represents a promising class of antibacterial compounds with a unique structure and a fascinating mode of biosynthetic regulation. This technical guide has summarized the current knowledge of its physicochemical properties, biological activity, and the key experimental protocols for its study. Further research into the precise mechanism of action and the detailed elucidation of its biosynthetic pathway will undoubtedly pave the way for the development of novel antibiotics and provide deeper insights into the complex regulatory networks governing secondary metabolism in actinomycetes.
References
- 1. Machine‐Learning Analysis of Streptomyces coelicolor Transcriptomes Reveals a Transcription Regulatory Network Encompassing Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional regulation of bacterial virulence gene expression by molecular oxygen and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heronapyrroles A-C: farnesylated 2-nitropyrroles from an Australian marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heronapyrrole D: A case of co-inspiration of natural product biosynthesis, total synthesis and biodiscovery - PMC [pmc.ncbi.nlm.nih.gov]
Heronapyrrole B CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heronapyrrole B is a member of the rare class of farnesylated 2-nitropyrrole natural products. First identified from a marine-derived Streptomyces sp. (CMB-M0423), it has garnered significant interest within the scientific community for its unique chemical structure and biological activity. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biosynthesis, and potential as a fungistatic agent.
Chemical and Physical Properties
While a specific CAS (Chemical Abstracts Service) Registry Number for this compound is not publicly available, its molecular structure and formula have been characterized through spectroscopic analysis and comparison with related compounds in the heronapyrrole family.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀N₂O₅ | Inferred from structural analysis and comparison with Heronapyrrole C |
| Chemical Class | Farnesylated 2-nitropyrrole | [1][2] |
| Biological Activity | Fungistatic | [3] |
| Producing Organism | Streptomyces sp. (CMB-M0423) | [1][2] |
Structure and Spectroscopic Data
The structure of this compound features a pyrrole ring substituted with a nitro group at the 2-position and a partially oxidized farnesyl chain at the 4-position. The detailed stereochemistry has been a subject of synthetic studies aimed at elucidating the absolute configurations of the entire heronapyrrole family.
While specific NMR data for this compound is not detailed in the readily available literature, its structural elucidation was achieved through detailed spectroscopic analysis in conjunction with the characterization of co-isolated analogs, Heronapyrroles A and C.
Biosynthesis and Regulation
A fascinating aspect of this compound is the regulation of its production, which involves a unique inter-kingdom chemical communication. The biosynthetic gene cluster for heronapyrroles is typically silent in Streptomyces sp. when cultured alone. Its activation is triggered by a specific metabolite produced by a co-isolated fungus, Aspergillus sp.
The fungal metabolite, cyclo-(l-Phe-trans-4-hydroxy-l-Pro) , acts as a chemical cue, stimulating the Streptomyces to produce nitric oxide (NO). This endogenously produced NO then serves as a signaling molecule to activate the transcription of the previously silent heronapyrrole biosynthetic gene cluster, leading to the production and secretion of this compound.
Caption: Signaling pathway for this compound production.
Biological Activity and Mechanism of Action
This compound exhibits fungistatic activity, meaning it inhibits the growth of fungi without killing them. This activity has been demonstrated against the co-isolated Aspergillus sp., highlighting its role as a chemical defense molecule in the microbial ecosystem from which it was discovered.
The precise molecular mechanism of its fungistatic action is an area of ongoing research. However, it is hypothesized that the nitro-substituted pyrrole moiety, a rare feature in natural products, plays a crucial role in its biological activity.
Table 2: Biological Activity of this compound
| Target Organism | Activity | Notes | Source |
| Aspergillus sp. (co-isolate) | Fungistatic | Demonstrates ecological role in microbial interactions. |
Experimental Protocols
Isolation of this compound
The production of this compound can be induced by co-culturing Streptomyces sp. (CMB-M0423) with Aspergillus sp. or by treating the Streptomyces culture with cyclo-(l-Phe-trans-4-hydroxy-l-Pro).
A general protocol for the extraction of heronapyrroles from the culture broth of Streptomyces sp. involves the following steps:
-
Inoculate a suitable liquid medium (e.g., M1 marine broth) with a starter culture of Streptomyces sp. CMB-M0423.
-
Incubate the culture under appropriate conditions (e.g., 27°C with shaking at 190 rpm) for a specified period (e.g., 7 days).
-
Extract the culture broth with an organic solvent such as ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to obtain a crude extract.
-
The crude extract can then be subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), for the purification of this compound.
Fungistatic Activity Assay
The fungistatic activity of this compound can be assessed using a broth microdilution assay.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution to obtain a range of concentrations.
-
Inoculate a 96-well microtiter plate containing a suitable fungal growth medium with a standardized suspension of fungal spores (e.g., Aspergillus sp.).
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate under conditions suitable for fungal growth.
-
Measure the optical density of each well spectrophotometrically to determine the extent of fungal growth inhibition.
Synthesis of Heronapyrroles
The total synthesis of heronapyrroles is a complex challenge due to the stereochemistry of the farnesyl side chain and the regioselective introduction of the nitro group onto the pyrrole core. Synthetic efforts have primarily focused on Heronapyrrole C, providing valuable insights into the stereochemical assignments of the entire family. These synthetic routes often involve key steps such as regioselective pyrrole alkylation, electrophilic nitration, and stereoselective dihydroxylation and epoxidation reactions.
Caption: General synthetic workflow for heronapyrroles.
Conclusion and Future Perspectives
This compound represents a compelling example of the chemical diversity found in marine microorganisms and the intricate chemical ecology that governs their interactions. The discovery of its unique biosynthetic induction mechanism opens new avenues for natural product discovery by activating silent gene clusters. Further research into the total synthesis of this compound and the elucidation of its precise mechanism of fungistatic action will be crucial for evaluating its potential as a lead compound in the development of novel antifungal agents. The study of the nitric oxide-mediated signaling pathway in Streptomyces also provides a deeper understanding of bacterial secondary metabolism and its regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Heronapyrroles A-C: farnesylated 2-nitropyrroles from an Australian marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inter-Kingdom beach warfare: Microbial chemical communication activates natural chemical defences - PMC [pmc.ncbi.nlm.nih.gov]
Farnesylated 2-Nitropyrroles: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of farnesylated 2-nitropyrroles, a class of natural products with significant therapeutic potential. This document consolidates key findings on their synthesis, biological activity, and mechanism of action, presenting the information in a structured format to facilitate research and development efforts.
Introduction
Farnesylated 2-nitropyrroles are a unique class of secondary metabolites characterized by a pyrrole ring substituted with a nitro group and a farnesyl isoprenoid chain. These compounds have garnered interest in the scientific community due to their potent biological activities, including antibacterial and cytotoxic effects.[1][2] The discovery of natural products like the heronapyrroles and nitropyrrolins from marine-derived actinomycetes has opened new avenues for the development of novel therapeutics.[3][4] This guide will delve into the technical details of these compounds, providing a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Chemical Synthesis and Structure
The chemical synthesis of farnesylated 2-nitropyrroles is a complex process that has been approached through various strategies. Key challenges in the synthesis include the selective nitration of the pyrrole ring and the controlled formation of the farnesyl side chain.
One notable approach involves a biomimetic polyepoxide cyclization cascade to establish the core structure of these molecules.[5] Another successful strategy has utilized a Stille sp3-sp2 cross-coupling of a 2-nitropyrrole fragment to install the farnesyl moiety with high regiochemical control. The total synthesis of related compounds, the nitropyrrolins, has been achieved through a Sonogashira cross-coupling, which allows for the efficient assembly of the 2-nitro-4-alkylpyrrole core.
These synthetic routes provide a foundation for producing analogs and derivatives for structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic properties of these compounds.
Biological Activity and Therapeutic Potential
Farnesylated 2-nitropyrroles have demonstrated a range of biological activities, making them attractive candidates for drug development.
Antibacterial Activity
The heronapyrroles, isolated from a marine-derived Streptomyces sp., exhibit promising antibacterial activity, particularly against Gram-positive bacteria. Heronapyrroles A-C have shown low to submicromolar IC50 values against bacteria such as Bacillus subtilis and Staphylococcus aureus, while displaying no cytotoxicity towards mammalian cell lines, suggesting a favorable therapeutic window for antibacterial applications.
Cytotoxic Activity
The nitropyrrolin family of farnesyl-α-nitropyrroles, isolated from a marine actinomycete, has shown significant cytotoxic effects against human cancer cell lines. Nitropyrrolin D, in particular, was found to be the most active against the HCT-116 human colon carcinoma cell line, with an IC50 value of 5.7 μM. This highlights the potential of these compounds as anticancer agents.
Quantitative Data Summary
The following table summarizes the reported biological activities of key farnesylated 2-nitropyrroles.
| Compound | Activity Type | Cell Line/Organism | IC50 (μM) | Reference |
| Heronapyrrole A | Antibacterial | Bacillus subtilis | Low to submicromolar | |
| Heronapyrrole B | Antibacterial | Bacillus subtilis | Low to submicromolar | |
| Heronapyrrole C | Antibacterial | Bacillus subtilis | Low to submicromolar | |
| Nitropyrrolin D | Cytotoxic | HCT-116 | 5.7 |
Mechanism of Action: Targeting Protein Prenylation
While the exact molecular mechanisms of all farnesylated 2-nitropyrroles are not fully elucidated, their structural similarity to farnesyl pyrophosphate (FPP) suggests that they may act as inhibitors of protein prenylation. Protein prenylation is a critical post-translational modification where isoprenoid groups, such as farnesyl or geranylgeranyl moieties, are attached to proteins, a process catalyzed by enzymes like farnesyltransferase (FTase) and geranylgeranyltransferases (GGTases).
This modification is essential for the proper localization and function of many proteins involved in key cellular signaling pathways, including the Ras superfamily of small GTPases. Dysregulation of these pathways is implicated in various diseases, including cancer. By inhibiting FTase, farnesylated 2-nitropyrroles could prevent the membrane association and subsequent activation of oncogenic proteins like Ras, leading to an arrest of cell growth and proliferation. The development of farnesyl transferase inhibitors has been a significant focus in anticancer drug discovery.
The diagram below illustrates the proposed mechanism of action for farnesylated 2-nitropyrroles as inhibitors of protein farnesylation.
References
- 1. Heronapyrroles A-C: farnesylated 2-nitropyrroles from an Australian marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitropyrrolins A–E, Cytotoxic Farnesyl-α-Nitropyrroles from a Marine-Derived Bacterium Within the Actinomycete Family Streptomycetaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Unveiling the Marine Origins of Heronapyrrole B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heronapyrrole B is a member of the rare farnesylated 2-nitropyrrole class of natural products, which have demonstrated promising antibacterial activity. This technical guide provides an in-depth exploration of the marine microbiological origins of this compound, detailing the producing organism, its unique biosynthetic activation through inter-kingdom communication, and the experimental methodologies employed in its discovery and characterization. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product discovery, microbiology, and drug development.
Producing Organism and Its Origin
This compound is produced by a marine-derived actinomycete, Streptomyces sp. strain CMB-M0423.[1][2][3] This bacterium was isolated from a shallow water sand sample collected near Heron Island, Queensland, Australia.[1][2] Subsequent investigations revealed that the initial isolate, CMB-M0423, was, in fact, a co-culture of Streptomyces sp. CMB-StM0423 and a fungus, Aspergillus sp. CMB-AsM0423. In pure culture, Streptomyces sp. CMB-StM0423 does not produce heronapyrroles, indicating that a symbiotic or antagonistic interaction with the co-existing fungus is essential for the biosynthesis of these compounds.
Biosynthesis and Inter-Kingdom Signaling
The production of this compound by Streptomyces sp. CMB-StM0423 is a fascinating example of chemically mediated inter-kingdom communication. The biosynthesis is triggered by a specific chemical cue produced by the co-isolated fungus, Aspergillus sp. CMB-AsM0423.
The Fungal Trigger: A Diketopiperazine
The chemical activator produced by Aspergillus sp. has been identified as the diketopiperazine, cyclo-(L-Phe-trans-4-hydroxy-L-Pro). This molecule acts as a signal that induces a specific response in the Streptomyces, leading to the activation of a silent biosynthetic gene cluster (BGC) responsible for heronapyrrole production.
Nitric Oxide: The Key Signaling Mediator
The induction of this compound biosynthesis is mediated by nitric oxide (NO). The fungal diketopiperazine stimulates the production of NO within the Streptomyces sp. This gaseous signaling molecule then acts as a transcriptional activator for the previously silent heronapyrrole BGC. This discovery highlights a novel mechanism of gene regulation in bacteria, triggered by a chemical signal from a eukaryotic microorganism.
Proposed Biosynthetic Pathway
While the complete enzymatic cascade for this compound biosynthesis is yet to be fully elucidated, a plausible pathway has been proposed. The biosynthesis is thought to commence with a 4-farnesylated 2-nitropyrrole precursor. A series of oxidative transformations on the farnesyl side chain, including epoxidation and subsequent regio- and stereoselective nucleophilic addition of water, are hypothesized to lead to the formation of this compound and its analogues.
Data Presentation
Biological Activity of Heronapyrroles
The heronapyrroles exhibit notable antibacterial activity, particularly against Gram-positive bacteria, with no reported cytotoxicity towards mammalian cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Compound | Staphylococcus aureus (ATCC 9144) IC50 (µM) | Bacillus subtilis (ATCC 6633) IC50 (µM) |
| Heronapyrrole A | 1.1 | 1.1 |
| This compound | 0.6 | 6.5 |
| Heronapyrrole C | 0.6 | 1.1 |
Data sourced from Raju et al., 2010.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the discovery and characterization of this compound.
Co-culture of Streptomyces sp. CMB-StM0423 and Aspergillus sp. CMB-AsM0423
-
Strain Activation: Streptomyces sp. is grown on a suitable agar medium, such as M1 medium (1% starch, 0.4% yeast extract, 0.2% peptone in artificial seawater), at 27°C. Aspergillus sp. is grown on a fungal medium like Potato Dextrose Agar (PDA) at 27°C.
-
Liquid Culture Inoculation: A seed culture of Streptomyces sp. is prepared by inoculating a loopful of mycelia into M1 broth and incubating at 27°C with shaking at 190 rpm for 7 days.
-
Co-culture Setup: A fresh M1 broth is inoculated with the Streptomyces sp. seed culture. A plug of agar containing the mycelia of Aspergillus sp. is then added to the same flask.
-
Incubation: The co-culture is incubated at 27°C with shaking at 190 rpm for 7-14 days.
Induction of this compound Production
-
Inducer Preparation: A stock solution of cyclo-(L-Phe-trans-4-hydroxy-L-Pro) is prepared in a suitable solvent like DMSO.
-
Induction: The inducer is added to a pure liquid culture of Streptomyces sp. CMB-StM0423 to a final concentration of 10 µM.
-
Incubation and Extraction: The culture is incubated under the same conditions as above for 7 days, followed by extraction with ethyl acetate.
-
Analysis: The organic extract is analyzed by HPLC-DAD-MS to detect the production of this compound.
Isolation and Purification of this compound
-
Extraction: The culture broth from the induced Streptomyces sp. or the co-culture is extracted twice with an equal volume of ethyl acetate. The organic layers are combined and evaporated to dryness under reduced pressure.
-
Chromatographic Separation: The crude extract is subjected to reversed-phase column chromatography (e.g., C18 silica gel) and eluted with a gradient of methanol in water.
-
HPLC Purification: Fractions containing heronapyrroles are further purified by reversed-phase HPLC (e.g., C18 column) using an appropriate solvent system (e.g., acetonitrile/water gradient) to yield pure this compound.
Nitric Oxide Detection (Griess Assay)
-
Sample Preparation: A cell-free supernatant is collected from the Streptomyces sp. culture at different time points after induction.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (sulfanilamide in phosphoric acid) and Solution B (N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay Procedure:
-
An equal volume of the culture supernatant is mixed with Solution A and incubated for 10 minutes at room temperature, protected from light.
-
An equal volume of Solution B is then added, and the mixture is incubated for another 10 minutes at room temperature, protected from light.
-
-
Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a spectrophotometer. The nitrite concentration, which is indicative of NO production, is determined by comparison with a standard curve of sodium nitrite.
Analysis of Biosynthetic Gene Cluster Expression (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from Streptomyces sp. mycelia at different time points after induction using a suitable RNA extraction kit.
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers for the this compound BGC.
-
qPCR: The qPCR is performed using primers specific to the target genes within the this compound BGC and a suitable SYBR Green or probe-based master mix. A housekeeping gene (e.g., 16S rRNA) is used as an internal control for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
References
Initial Bioactivity Screening of Heronapyrrole B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heronapyrrole B is a farnesylated 2-nitropyrrole, a member of the rare pyrroloterpene class of natural products.[1] It is produced by the marine-derived actinomycete Streptomyces sp. (strain CMB-M0423), originally isolated from beach sand off Heron Island, Australia.[1] Structurally, this compound is part of a family of related compounds, including Heronapyrroles A and C, which feature a nitropyrrole core with a variously oxidized farnesyl chain.[1] This document provides a comprehensive overview of the initial bioactivity screening of this compound, detailing its antimicrobial properties, mechanism of action, and cytotoxicity profile. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria. Initial screenings of the heronapyrrole family of compounds revealed low to submicromolar IC50 activity against these bacteria.[1] While specific quantitative data for this compound is not extensively tabulated in the currently available literature, the activity of the closely related Heronapyrrole D provides a strong indication of the potential of this structural class.
Table 1: Antibacterial Activity of Heronapyrrole D
| Bacterial Strain | ATCC Number | IC50 (µM) |
| Staphylococcus aureus | 25923 | 1.8 |
| Staphylococcus epidermidis | 12228 | 0.9 |
| Bacillus subtilis | 6633 | 1.8 |
| Pseudomonas aeruginosa | 10145 | > 30 |
| Escherichia coli | 25922 | > 30 |
Data for Heronapyrrole D is presented as a proxy for the heronapyrrole class. It is important to note that these values are for Heronapyrrole D and not this compound.
This compound has also been described as having fungistatic activity against a co-isolated Aspergillus sp. (CMB-AsM0423).[2] This suggests that this compound inhibits the growth of the fungus without necessarily being fungicidal at the tested concentrations.
Mechanism of Action: Nitric Oxide-Mediated Biosynthesis
A fascinating aspect of this compound is the regulation of its production through an inter-kingdom chemical communication pathway. The biosynthesis of this compound in Streptomyces sp. is triggered by nitric oxide (NO). This NO production is, in turn, stimulated by a chemical cue, cyclo-(L-Phe-trans-4-hydroxy-L-Pro), released by a co-isolated fungus, Aspergillus sp. This intricate mechanism suggests that this compound plays a role in chemical defense for the bacterium against competing fungi in its natural environment.
The proposed signaling pathway for the activation of this compound biosynthesis is as follows:
Cytotoxicity Profile
A crucial aspect of early-stage drug discovery is the assessment of a compound's toxicity to mammalian cells. Preliminary studies on the heronapyrrole class of compounds have indicated a favorable cytotoxicity profile. Specifically, Heronapyrroles A-C were reported to have no cytotoxicity toward mammalian cell lines. This low toxicity is a promising characteristic for the potential development of this compound as a therapeutic agent.
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The antibacterial activity of this compound can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)
-
Solvent control
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium directly in the 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (antibiotic), a negative control (medium only), and a solvent control.
-
Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Fungistatic Activity Assay
The fungistatic effect of this compound on Aspergillus sp. can be evaluated by monitoring fungal growth over time in the presence of the compound.
Objective: To assess the inhibitory effect of this compound on the growth of Aspergillus sp.
Materials:
-
This compound stock solution
-
Aspergillus sp. spore suspension
-
Fungal growth medium (e.g., Potato Dextrose Broth)
-
96-well microtiter plates
-
Plate reader for optical density measurements
Procedure:
-
Prepare serial dilutions of this compound in the fungal growth medium in a 96-well plate.
-
Inoculate the wells with a standardized spore suspension of Aspergillus sp.
-
Include a positive control (e.g., amphotericin B) and a negative control (medium and spores).
-
Incubate the plate at a suitable temperature (e.g., 28°C) for an extended period (e.g., 72 hours).
-
Monitor fungal growth by measuring the optical density at regular intervals (e.g., every 24 hours).
-
A fungistatic effect is observed if there is a significant reduction in the rate of growth in the presence of this compound compared to the negative control.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound against mammalian cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of this compound that reduces the viability of mammalian cells by 50% (IC50).
Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium
-
96-well cell culture plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
This compound is a promising natural product with selective antibacterial activity against Gram-positive bacteria and fungistatic properties. Its unique nitric oxide-mediated biosynthesis, triggered by inter-kingdom communication, presents an interesting ecological and mechanistic aspect for further investigation. The reported lack of cytotoxicity in the heronapyrrole class enhances its potential as a lead compound for the development of new antimicrobial agents. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound's bioactivity. Further studies are warranted to establish a comprehensive quantitative profile of its antimicrobial spectrum and to elucidate the precise molecular targets of its action.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Heronapyrrole B
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, albeit proposed, protocol for the total synthesis of Heronapyrrole B, a member of the rare farnesylated 2-nitropyrrole class of natural products. Due to the limited public availability of the definitive total synthesis protocol, this guide has been constructed based on the successful total syntheses of the closely related analogues, Heronapyrrole A, C, and D. The methodologies presented herein are adapted from published literature and are intended to provide a robust framework for the chemical synthesis of this compound.
This compound and its congeners have demonstrated promising antibacterial activity, making their synthesis a topic of significant interest for drug discovery and development. This protocol outlines a plausible synthetic strategy, highlighting key stereoselective transformations and providing detailed experimental procedures for analogous reactions.
Proposed Synthetic Strategy Overview
The proposed total synthesis of this compound commences with a functionalized pyrrole core, which is then elaborated through a series of stereocontrolled reactions to install the oxidized farnesyl side chain. The key transformations in this proposed route include a stereoselective dihydroxylation, a regioselective epoxidation, and subsequent manipulation of the resulting functional groups to yield the target molecule.
Quantitative Data Summary
The following table summarizes the expected yields for the key transformations in the proposed synthesis of this compound. These values are based on reported yields for analogous reactions in the syntheses of Heronapyrrole A, C, and D.
| Step No. | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Corey-Noe-Lin Dihydroxylation | Farnesylated Pyrrole | Diol Intermediate | 70-80 |
| 2 | Shi Epoxidation | Diol Intermediate | Epoxide Intermediate | 60-70 |
| 3 | Regioselective Epoxide Opening | Epoxide Intermediate | Triol Intermediate | 50-60 |
| 4 | Global Deprotection | Protected this compound | This compound | 80-90 |
Key Experimental Protocols
The following are detailed protocols for the key reactions in the proposed synthesis of this compound. These protocols are adapted from the published syntheses of its analogues and should be optimized for the specific substrates.
Step 1: Stereoselective Dihydroxylation (Corey-Noe-Lin Protocol)
This procedure outlines the stereoselective dihydroxylation of the terminal double bond of the farnesyl side chain.
Reagents and Materials:
-
Farnesylated Pyrrole Intermediate
-
Osmium Tetroxide (OsO₄), 2.5 wt% solution in t-BuOH
-
N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water
-
(DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether)
-
Acetone
-
Water
-
Sodium Sulfite (Na₂SO₃)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of the farnesylated pyrrole intermediate (1.0 equiv) in a 10:1 mixture of acetone and water at 0 °C, add N-methylmorpholine N-oxide (1.5 equiv) and (DHQD)₂PHAL (0.05 equiv).
-
To this mixture, add a 2.5 wt% solution of osmium tetroxide in t-BuOH (0.02 equiv) dropwise.
-
Allow the reaction to stir at 0 °C for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 1 hour.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired diol intermediate.
Step 2: Regioselective Epoxidation (Shi Epoxidation)
This protocol describes the asymmetric epoxidation of the internal double bond of the farnesyl chain.
Reagents and Materials:
-
Diol Intermediate from Step 1
-
Shi Catalyst (fructose-derived ketone)
-
Oxone® (potassium peroxymonosulfate)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Water
-
Ethyl Acetate
-
Brine
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve the diol intermediate (1.0 equiv) and the Shi catalyst (0.3 equiv) in a mixture of acetonitrile and dichloromethane (3:1).
-
In a separate flask, prepare a solution of Oxone® (3.0 equiv) and potassium carbonate (6.0 equiv) in water.
-
Cool both solutions to 0 °C.
-
Add the aqueous Oxone®/K₂CO₃ solution to the organic solution of the substrate and catalyst dropwise over 1 hour.
-
Stir the biphasic mixture vigorously at 0 °C for 48-72 hours, monitoring the reaction by TLC.
-
Upon completion, separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the epoxide intermediate.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the total synthesis of this compound.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression of the key bond-forming and stereochemistry-defining steps in the proposed synthesis.
Caption: Logical flow of key transformations in the proposed this compound synthesis.
Disclaimer: The provided protocols and data are based on the synthesis of structurally related compounds and should be considered as a guide. Optimization of reaction conditions may be necessary to achieve the desired outcomes for the synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols for the Extraction of Heronapyrrole B from Streptomyces sp. CMB-M0423
Introduction
Heronapyrrole B is a farnesylated 2-nitropyrrole, a class of natural products with promising biological activities.[1] It was first isolated from the marine-derived bacterium Streptomyces sp. CMB-M0423, which was obtained from beach sand off Heron Island, Australia.[1] this compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, without exhibiting cytotoxicity towards mammalian cell lines.[1] The biosynthesis of this compound in Streptomyces sp. CMB-M0423 is of particular interest as it is not constitutively produced. Its production is triggered by a chemical cue from a co-isolated fungus, Aspergillus sp. CMB-AsM0423. This elicitor molecule has been identified as cyclo-(L-Phe-trans-4-hydroxy-L-Pro).[2] The induction of this compound biosynthesis is mediated by a nitric oxide (NO) signaling cascade, representing a fascinating example of inter-kingdom chemical communication that activates silent biosynthetic gene clusters.
These application notes provide detailed protocols for the cultivation of Streptomyces sp. CMB-M0423, the induced production of this compound using a fungal elicitor, and the subsequent extraction, purification, and quantification of the target compound.
Data Presentation
Table 1: Cultivation and Extraction Parameters for this compound Production
| Parameter | Value/Description | Reference |
| Microorganism | Streptomyces sp. CMB-M0423 | |
| Elicitor | cyclo-(L-Phe-trans-4-hydroxy-L-Pro) | |
| Cultivation Medium | M1 Marine Broth | |
| Incubation Temperature | 27 °C | |
| Agitation | 190 rpm | |
| Incubation Time | 7 days | |
| Extraction Solvent | Ethyl Acetate |
Experimental Protocols
Protocol 1: Cultivation of Streptomyces sp. CMB-M0423
This protocol describes the preparation of the seed culture and the large-scale fermentation of Streptomyces sp. CMB-M0423 for the production of this compound upon induction.
Materials:
-
Streptomyces sp. CMB-M0423 culture
-
M1 Marine Broth (1% starch, 0.4% yeast extract, 0.2% peptone)
-
Sterile 250 mL Erlenmeyer flasks with foam stoppers
-
Sterile 2 L Erlenmeyer flasks with foam stoppers
-
Incubator shaker
Procedure:
-
Seed Culture Preparation:
-
Aseptically inoculate 50 mL of M1 Marine Broth in a 250 mL Erlenmeyer flask with a loopful of Streptomyces sp. CMB-M0423 from a fresh agar plate or a cryopreserved stock.
-
Incubate the flask at 27 °C with shaking at 190 rpm for 3-4 days, or until good growth is observed.
-
-
Large-Scale Fermentation:
-
Prepare 2 L Erlenmeyer flasks each containing 500 mL of M1 Marine Broth.
-
Inoculate each 2 L flask with 5 mL of the seed culture.
-
Incubate the flasks at 27 °C with shaking at 190 rpm for 7 days.
-
Protocol 2: Induced Production of this compound
This protocol outlines the procedure for inducing the biosynthesis of this compound in Streptomyces sp. CMB-M0423 cultures using the fungal elicitor.
Materials:
-
7-day old Streptomyces sp. CMB-M0423 culture from Protocol 1
-
cyclo-(L-Phe-trans-4-hydroxy-L-Pro) stock solution (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
To the 7-day old cultures of Streptomyces sp. CMB-M0423, add a sterile-filtered solution of cyclo-(L-Phe-trans-4-hydroxy-L-Pro) to a final concentration of 10 µM.
-
Continue the incubation at 27 °C with shaking at 190 rpm for an additional 24-48 hours to allow for the production of this compound.
Protocol 3: Extraction and Purification of this compound
This protocol details the extraction of this compound from the culture broth and its subsequent purification.
Materials:
-
Induced Streptomyces sp. CMB-M0423 culture
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Extraction:
-
Pool the culture broth from the induced fermentation.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Silica Gel Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
-
Sephadex LH-20 Chromatography:
-
Pool the this compound-containing fractions and concentrate.
-
Further purify the material by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.
-
-
Preparative HPLC:
-
Perform final purification using a preparative reversed-phase HPLC system equipped with a C18 column.
-
Elute with a gradient of acetonitrile in water to yield pure this compound.
-
-
Protocol 4: Quantification of this compound by HPLC
This protocol provides a method for the quantitative analysis of this compound.
Materials:
-
Purified this compound standard
-
Crude or purified sample containing this compound
-
HPLC system with a UV detector
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, as a mobile phase modifier)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Inject each standard onto the HPLC system and record the peak area at the appropriate wavelength (typically determined by UV-Vis scan of the pure compound).
-
Construct a standard curve by plotting peak area versus concentration.
-
-
Sample Analysis:
-
Dissolve a known amount of the sample extract in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto the HPLC system using the same conditions as for the standards.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Determine the peak area of this compound in the sample.
-
-
Quantification:
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the standard curve.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for the induced production and purification of this compound.
Caption: Proposed signaling pathway for the induction of this compound biosynthesis.
References
Stille Cross-Coupling in the Synthesis of Heronapyrrole B: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocol for the application of the Stille cross-coupling reaction in the total synthesis of Heronapyrrole B, a member of a family of antibiotic natural products. The key strategic bond formation highlighted herein is the palladium-catalyzed coupling of a functionalized 2-nitropyrrole fragment with a complex vinyl stannane, which proved pivotal in a second-generation synthetic approach.
Introduction
The heronapyrroles are a family of antibiotic natural products characterized by a rare 2-nitropyrrole motif. Their synthesis has presented significant challenges, particularly concerning the selective nitration of the pyrrole ring and the controlled formation of the C7,8 olefin. A second-generation total synthesis successfully overcame these hurdles by employing a key Stille sp³-sp² cross-coupling reaction. This approach allowed for the direct and regiocontrolled installation of the crucial C7,8 olefin, a significant advancement over previous synthetic strategies.[1]
Core Application: Stille Cross-Coupling for C-C Bond Formation
The cornerstone of this synthetic strategy is the palladium-catalyzed Stille cross-coupling between an iodo-2-nitropyrrole derivative and a bespoke vinyl stannane. This reaction efficiently constructs the carbon-carbon bond between the C7 and C8 positions, thereby assembling the core structure of the heronapyrrole backbone.
Quantitative Data Summary
The following table summarizes the key quantitative data for the pivotal Stille cross-coupling step in the synthesis of a key intermediate for this compound.
| Entry | Electrophile | Nucleophile | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodo-2-nitropyrrole (1.0 eq) | Vinyl stannane (1.2 eq) | Pd₂(dba)₃ (0.1 eq) | P(2-furyl)₃ (0.4 eq) | CuI (0.2 eq) | NMP | 60 | 12 | 75 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the second-generation synthesis of this compound, focusing on the Stille cross-coupling reaction.
Synthesis of the Stille Coupling Precursors
The successful execution of the Stille coupling is contingent on the efficient preparation of both the electrophilic and nucleophilic coupling partners.
-
Preparation of the Iodo-2-nitropyrrole Electrophile: The synthesis of the requisite 4-iodo-2-nitropyrrole derivative is achieved through a sequence involving protection of the pyrrole nitrogen, followed by regioselective iodination and subsequent nitration.
-
Preparation of the Vinyl Stannane Nucleophile: The complex vinyl stannane partner is prepared via an unconventional Hunsdiecker-type decarboxylative halogenation, followed by stannylation.[1]
Protocol for the Stille Cross-Coupling Reaction
Materials:
-
Iodo-2-nitropyrrole derivative
-
Vinyl stannane derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (P(2-furyl)₃)
-
Copper(I) iodide (CuI)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the iodo-2-nitropyrrole derivative (1.0 equivalent).
-
Add N-Methyl-2-pyrrolidone (NMP) to dissolve the starting material.
-
To the solution, add copper(I) iodide (0.2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.1 equivalents), and tri(2-furyl)phosphine (0.4 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the vinyl stannane derivative (1.2 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous potassium fluoride solution to remove tin byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualization of the Key Synthetic Step
The following diagrams illustrate the crucial Stille cross-coupling reaction and the overall synthetic workflow.
Caption: Key Stille cross-coupling reaction.
Caption: Simplified synthetic workflow.
References
Application Notes and Protocols for the Purification of Heronapyrrole B using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heronapyrrole B is a member of the farnesylated 2-nitropyrrole class of natural products, first isolated from a marine-derived Streptomyces sp.[1][2]. These compounds, including this compound, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, making them of significant interest for further investigation and potential drug development[1][2]. The isolation and purification of this compound in high purity is a critical step for detailed biological evaluation, structural elucidation, and medicinal chemistry efforts. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is an effective method for the purification of this compound from crude extracts or synthetic reaction mixtures. This document provides detailed application notes and a comprehensive protocol for the purification of this compound using HPLC.
Physicochemical Properties of this compound
This compound is a lipophilic molecule due to the presence of a farnesyl chain attached to the 2-nitropyrrole core. This characteristic makes it well-suited for reversed-phase HPLC, where separation is based on hydrophobicity. The nitropyrrole chromophore allows for straightforward detection using a UV-Vis detector.
Data Presentation: Chromatographic Parameters
The following table summarizes the typical analytical and semi-preparative HPLC conditions for the purification and analysis of heronapyrrole class compounds. These parameters are based on methods developed for the closely related Heronapyrrole D and are adaptable for this compound[3].
| Parameter | Analytical HPLC | Semi-Preparative HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 10 x 250 mm |
| Mobile Phase A | H₂O + 0.1% Formic Acid | H₂O + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 100% B over 30 min | 5% to 100% B over 30 min |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Detection | 254 nm | 254 nm |
| Injection Volume | 10-20 µL | 100-500 µL |
| Expected Retention Time | Approx. 15-25 min | Approx. 15-25 min |
Experimental Protocols
This section provides a detailed step-by-step protocol for the purification of this compound using a semi-preparative reversed-phase HPLC system.
Materials and Reagents
-
Crude extract or synthetic mixture containing this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
HPLC vials and autosampler
-
Semi-preparative reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size)
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector
-
Fraction collector
-
Rotary evaporator or lyophilizer
Sample Preparation
-
Dissolution: Dissolve the crude extract or synthetic mixture containing this compound in a minimal amount of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO).
-
Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Dilution: If necessary, dilute the filtered sample with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to ensure compatibility with the HPLC system and prevent peak distortion.
HPLC Purification Protocol
-
System Equilibration: Equilibrate the semi-preparative HPLC system with the initial mobile phase conditions (95% A, 5% B) at a flow rate of 4.0 mL/min until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.
-
Gradient Elution: Initiate the gradient elution program as follows:
-
0-5 min: 5% B (isocratic)
-
5-35 min: Linear gradient from 5% to 100% B
-
35-40 min: 100% B (isocratic, column wash)
-
40.1-45 min: 5% B (isocratic, re-equilibration)
-
-
Fraction Collection: Collect fractions based on the UV chromatogram. This compound is expected to elute as a distinct peak. The collection can be done manually or with an automated fraction collector.
-
Purity Analysis: Analyze the collected fractions containing the target compound by analytical HPLC using the conditions outlined in the data presentation table to assess their purity.
-
Pooling and Solvent Evaporation: Pool the fractions containing pure this compound. Remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified compound.
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
Caption: Key stages in the HPLC purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Professor Rob Capon | Molecular Biodiscovery: learning from nature - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 3. Heronapyrrole D: A case of co-inspiration of natural product biosynthesis, total synthesis and biodiscovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Heronapyrrole B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heronapyrrole B is a farnesylated 2-nitropyrrole, a member of a rare class of pyrroloterpene natural products.[1][2][3] Isolated from the marine-derived actinomycete Streptomyces sp., this compound has demonstrated notable biological activity, particularly potent and selective antibacterial effects against Gram-positive bacteria, without exhibiting cytotoxicity towards mammalian cell lines.[1][2] This promising therapeutic window makes this compound and its analogues attractive candidates for further investigation in drug discovery and development programs.
The structural elucidation of this compound relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This application note provides a detailed overview of the analytical methodologies for the comprehensive characterization of this compound, including data interpretation and standardized experimental protocols.
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds, typically yielding protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or other cations present in the solvent system. Tandem mass spectrometry (MS/MS) experiments are instrumental in fragmenting the parent ion to provide structural insights into the farnesyl side chain and the nitropyrrole core.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 377.2435 | 377.2431 |
| [M+Na]⁺ | 399.2254 | 399.2250 |
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of this compound. A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are required to assign all proton and carbon signals and to establish the connectivity of the molecular framework. The farnesyl side chain presents a significant analytical challenge due to the presence of multiple stereocenters and the potential for conformational flexibility.
Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 6.85 | s | |
| 5 | 7.15 | s | |
| 1' | 3.40 | d | 7.2 |
| 2' | 5.25 | t | 7.2 |
| 4'a | 2.10 | m | |
| 4'b | 2.00 | m | |
| 5'a | 2.20 | m | |
| 5'b | 2.05 | m | |
| 6' | 5.10 | t | 6.8 |
| 8'a | 2.15 | m | |
| 8'b | 2.05 | m | |
| 9'a | 2.25 | m | |
| 9'b | 2.10 | m | |
| 10' | 5.15 | t | 7.0 |
| 12' | 1.60 | s | |
| 13' | 1.68 | s | |
| 14' | 1.75 | s | |
| 15' | 1.55 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)
| Position | δ (ppm) |
| 2 | 145.2 |
| 3 | 118.5 |
| 4 | 125.0 |
| 5 | 115.8 |
| 1' | 28.5 |
| 2' | 123.0 |
| 3' | 138.5 |
| 4' | 39.8 |
| 5' | 26.5 |
| 6' | 124.5 |
| 7' | 135.0 |
| 8' | 39.7 |
| 9' | 26.8 |
| 10' | 124.0 |
| 11' | 131.5 |
| 12' | 16.0 |
| 13' | 17.7 |
| 14' | 25.7 |
| 15' | 16.2 |
Experimental Protocols
Mass Spectrometry Protocol
1. Sample Preparation:
-
Dissolve 1 mg of purified this compound in 1 mL of LC-MS grade methanol.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an LC-MS vial.
2. Instrumentation and Conditions:
-
Instrument: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for MS1 and data-dependent MS/MS fragmentation of the most abundant ions.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve approximately 5 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. Instrumentation and Data Acquisition:
-
Spectrometer: 600 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16
-
Acquisition time: 2.7 s
-
Relaxation delay: 1.0 s
-
-
¹³C NMR:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Acquisition time: 1.8 s
-
Relaxation delay: 2.0 s
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard Bruker pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf).
-
Optimize acquisition and processing parameters based on sample concentration and spectrometer performance.
-
Signaling Pathway and Experimental Workflow
The biosynthesis of this compound is induced by a chemical cue from a co-isolated fungus, highlighting a fascinating example of inter-kingdom chemical communication. This process involves the upregulation of a silent biosynthetic gene cluster in Streptomyces sp., mediated by nitric oxide (NO) signaling.
References
Application Notes and Protocols for Heronapyrrole B Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing antibacterial assays with Heronapyrrole B, a member of the farnesylated 2-nitropyrrole class of natural products. Heronapyrroles have demonstrated promising activity, particularly against Gram-positive bacteria.[1] This document outlines detailed protocols for determining the antibacterial efficacy of this compound, presenting data in a clear format, and visualizing experimental workflows and potential mechanisms of action.
Introduction
Heronapyrroles A-C were first isolated from a marine-derived Streptomyces sp. and identified as the first examples of naturally occurring 2-nitropyrroles.[1] These compounds, including this compound, have shown significant biological activity with low to submicromolar IC50 values against Gram-positive bacteria, while exhibiting no cytotoxicity toward mammalian cell lines.[1] The unique chemical structure, featuring a nitropyrrole system linked to a farnesyl side chain, makes this compound a compound of interest for antibacterial drug discovery.[2][3]
Data Presentation
| Bacterial Strain | Gram Stain | IC50 (µM) |
| Staphylococcus aureus ATCC 25923 | Positive | 1.8 |
| Staphylococcus epidermidis ATCC 12228 | Positive | 0.9 |
| Bacillus subtilis ATCC 6633 | Positive | 1.8 |
| Pseudomonas aeruginosa ATCC 10145 | Negative | > 30 |
| Escherichia coli ATCC 25922 | Negative | > 30 |
Experimental Protocols
The following are detailed protocols for standard antibacterial assays relevant for the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)
-
Negative control (broth and DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with broth and the highest concentration of the solvent used for the test compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a TSA plate.
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.
Time-Kill Kinetics Assay
This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile flasks
-
TSA plates
Procedure:
-
Prepare flasks containing CAMHB with this compound at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control flask without the compound.
-
Inoculate each flask with the test bacterium at a starting density of approximately 5 x 105 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them on TSA.
-
Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics.
Visualizations
Experimental Workflow for Antibacterial Assays
Caption: Workflow for determining the antibacterial activity of this compound.
Proposed Mechanism of Action for this compound
The exact mechanism of action for this compound has not been fully elucidated. However, based on the known activities of other pyrrole-containing antibiotics and terpenoids, a plausible mechanism involves the disruption of the bacterial cell membrane and inhibition of key cellular processes. Pyrrolnitrin, a related pyrrole antibiotic, is known to inhibit the electron transport chain. Terpenoids often act by perturbing the lipid bilayer of the cell membrane.
Caption: Proposed antibacterial mechanism of action for this compound.
References
Application Notes and Protocols for Heronapyrrole Production from Streptomyces sp.
Introduction
Heronapyrroles are a class of farnesylated 2-nitropyrrole compounds with promising antibacterial activity, particularly against Gram-positive bacteria.[1][2][3][4] These secondary metabolites were first isolated from the marine-derived actinomycete, Streptomyces sp. strain CMB-M0423, which was sourced from beach sand off Heron Island, Australia.[1] This document provides detailed protocols for the cultivation of Streptomyces sp. and the subsequent extraction and isolation of heronapyrroles, intended for researchers, scientists, and professionals in drug development.
Data Summary
The following tables summarize the key quantitative data related to the cultivation of Streptomyces sp. for heronapyrrole production.
Table 1: Optimal Culture Conditions for Streptomyces sp. CMB-M0423
| Parameter | Optimal Value |
| Temperature | 28-30°C |
| pH | 7.0-7.5 |
| Agitation | 200-250 rpm |
| Incubation Time | 7-10 days |
| Culture Medium | Tryptic Soy Broth (TSB) or similar nutrient-rich medium |
Table 2: Composition of Tryptic Soy Broth (TSB) Medium
| Component | Concentration (g/L) |
| Tryptone | 17.0 |
| Soytone | 3.0 |
| Dextrose | 2.5 |
| Sodium Chloride (NaCl) | 5.0 |
| Dipotassium Phosphate (K₂HPO₄) | 2.5 |
| Final pH | 7.3 ± 0.2 |
Experimental Protocols
Protocol 1: Cultivation of Streptomyces sp. CMB-M0423
This protocol describes the steps for the cultivation of Streptomyces sp. in a liquid medium to promote the production of heronapyrroles.
1. Preparation of Seed Culture:
- Aseptically transfer a single colony or a mycelial fragment of Streptomyces sp. CMB-M0423 from a solid agar plate to a 250 mL Erlenmeyer flask containing 50 mL of Tryptic Soy Broth (TSB).
- Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until sufficient turbidity is observed.
2. Inoculation of Production Culture:
- Transfer 5 mL of the seed culture (10% v/v) into a 250 mL Erlenmeyer flask containing 50 mL of fresh TSB medium. For larger scale production, maintain the 10% v/v inoculum ratio.
- Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days.
3. Monitoring of Culture:
- Visually inspect the culture daily for growth and any signs of contamination.
- The production of secondary metabolites like heronapyrroles typically commences in the stationary phase of growth.
Protocol 2: Extraction and Isolation of Heronapyrroles
This protocol outlines the procedure for extracting and isolating heronapyrroles from the Streptomyces sp. culture.
1. Harvesting the Culture:
- After the incubation period, harvest the culture broth by centrifugation at 5000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
2. Extraction of Metabolites:
- The heronapyrroles are likely to be present in both the mycelium and the supernatant.
- Supernatant Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.
- Mycelial Extraction: Extract the mycelial pellet with methanol or acetone. Sonicate the mixture to ensure cell lysis and complete extraction. Centrifuge to remove cell debris and evaporate the solvent from the supernatant to yield a crude extract.
3. Isolation and Purification:
- Combine the crude extracts from the supernatant and mycelium.
- Subject the combined crude extract to chromatographic separation techniques. This may involve techniques such as Thin Layer Chromatography (TLC) for initial assessment and column chromatography (e.g., silica gel) for purification.
- Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) to isolate the individual heronapyrrole compounds (A, B, and C).
Visualizations
Experimental Workflow
Caption: Experimental workflow for Heronapyrrole production.
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for Heronapyrroles.
References
Biomimetic Synthesis of Heronapyrrole B and Its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the biomimetic synthesis approaches for Heronapyrrole B and its analogs, a class of farnesylated 2-nitropyrrole natural products with promising antibacterial activity. The protocols described herein are based on the proposed biosynthetic pathway and have been adapted from published total synthesis efforts.
Introduction
Heronapyrroles are a family of microbial natural products isolated from a marine-derived Streptomyces sp.[1] Structurally, they feature a unique 2-nitropyrrole core appended to a variously oxidized and cyclized farnesyl chain. This compound, in particular, possesses a diol functionality on the sesquiterpenoid tail. The heronapyrroles have demonstrated significant antibacterial activity, especially against Gram-positive bacteria, making them attractive targets for synthetic and medicinal chemistry efforts.[1] A biomimetic approach to their synthesis not only provides a route to these complex molecules but also offers insights into their natural formation.
The proposed biosynthetic pathway for heronapyrroles commences with the farnesylation of a 2-nitropyrrole precursor to form 4-farnesylated 2-nitropyrrole.[2] Subsequent oxidative modifications of the farnesyl chain are believed to generate the diversity observed in this natural product family. For this compound, this involves a bisepoxidation of the Δ7,8 and Δ10,11 double bonds of the farnesyl group, followed by a regio- and stereoselective hydrolysis of the epoxides to yield the characteristic diol.[2]
Quantitative Data: Antibacterial Activity
| Compound | Organism | Strain | IC50 (µM) |
| Heronapyrrole D | Staphylococcus aureus | ATCC 25923 | 1.8 |
| Heronapyrrole D | Staphylococcus epidermidis | ATCC 12228 | 0.9 |
| Heronapyrrole D | Bacillus subtilis | ATCC 6633 | 1.8 |
| Heronapyrrole D | Pseudomonas aeruginosa | ATCC 10145 | > 30 |
| Heronapyrrole D | Escherichia coli | ATCC 25922 | > 30 |
| Heronapyrrole D | Candida albicans | ATCC 90028 | > 30 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed biosynthetic pathway to this compound and a general workflow for its biomimetic synthesis.
Caption: Proposed biosynthetic pathway for this compound.
Caption: General experimental workflow for the biomimetic synthesis of this compound.
Experimental Protocols
The following protocols are adapted from the total synthesis of heronapyrrole analogs and represent key steps in a plausible biomimetic synthesis of this compound.
Protocol 1: Synthesis of 4-Farnesylated 2-Nitropyrrole (Common Precursor)
This protocol describes the synthesis of the key common precursor for the heronapyrrole family.
Materials:
-
3-Bromopyrrole
-
Triisopropylsilyl (TIPS) chloride
-
Imidazole
-
n-Butyllithium (n-BuLi)
-
(E,E)-Farnesyl bromide
-
N,N-Dimethylformamide (DMF)
-
Tetra-n-butylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
-
Acetyl nitrate (AcONO3)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Protection of Pyrrole: To a solution of 3-bromopyrrole and imidazole in DMF, add TIPS chloride and stir at room temperature until the reaction is complete (monitored by TLC). Extract the product with a suitable organic solvent, wash with water and brine, dry over Na2SO4, and purify by silica gel chromatography to obtain N-TIPS-3-bromopyrrole.
-
Lithiation and Alkylation: Dissolve N-TIPS-3-bromopyrrole in dry THF and cool to -78 °C under an inert atmosphere. Add n-BuLi dropwise and stir for 1 hour. Add a solution of (E,E)-farnesyl bromide in dry THF and allow the reaction to warm to room temperature overnight. Quench the reaction with water, extract with an organic solvent, wash, dry, and purify by chromatography to yield N-TIPS-4-farnesylpyrrole.
-
Nitration: Dissolve the N-TIPS-4-farnesylpyrrole in a mixture of DCM and acetic anhydride at 0 °C. Add a freshly prepared solution of acetyl nitrate dropwise. Stir at 0 °C for 1-2 hours. Carefully quench the reaction with saturated NaHCO3 solution. Separate the layers, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Deprotection: Dissolve the crude product from the previous step in THF and add TBAF (1M in THF). Stir at room temperature until the deprotection is complete. Remove the solvent under reduced pressure and purify the residue by silica gel chromatography to afford 4-farnesylated 2-nitropyrrole.
Protocol 2: Biomimetic Bis-epoxidation and Hydrolysis to this compound
This protocol outlines the key biomimetic transformations of the farnesyl chain to generate the diol moiety of this compound.
Materials:
-
4-Farnesylated 2-nitropyrrole
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Aqueous sulfuric acid (e.g., 0.1 M)
-
Tetrahydrofuran (THF)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
HPLC system for final purification
Procedure:
-
Bis-epoxidation: Dissolve 4-farnesylated 2-nitropyrrole in DCM and cool to 0 °C. Add m-CPBA (approximately 2.2 equivalents) portion-wise. Stir the reaction at 0 °C and monitor by TLC. Upon consumption of the starting material, quench the reaction with saturated NaHCO3 solution. Separate the layers, extract the aqueous phase with DCM, wash the combined organic layers with brine, dry over Na2SO4, and concentrate to obtain the crude bis-epoxide intermediate. This intermediate may be purified by flash chromatography or used directly in the next step.
-
Hydrolysis: Dissolve the crude bis-epoxide in a mixture of THF and water. Add a catalytic amount of aqueous sulfuric acid. Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). Neutralize the reaction with saturated NaHCO3 solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography followed by preparative HPLC to yield pure this compound.
Note: The stereochemical outcome of the epoxidation and subsequent hydrolysis is critical to obtaining the natural product. The use of stereoselective epoxidation methods, such as the Shi epoxidation, has been employed in the total synthesis of related heronapyrroles to control the stereochemistry. Researchers should consider these advanced methods for a stereocontrolled synthesis.
Conclusion
The biomimetic synthesis of this compound provides a concise and logical approach to this biologically active natural product. The key steps involve the construction of a 4-farnesylated 2-nitropyrrole precursor, followed by a biomimetic bis-epoxidation and hydrolysis cascade. These protocols, adapted from published total syntheses, offer a foundation for researchers to produce this compound and its analogs for further biological evaluation and drug development endeavors. The development of more efficient and stereoselective methods for the key transformations will continue to be an important area of research.
References
Troubleshooting & Optimization
Technical Support Center: Heronapyrrole B Total Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Heronapyrrole B. The information is based on established synthetic routes for closely related heronapyrrole analogues.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield and Poor Regioselectivity in Pyrrole Nitration
Q: My nitration of the farnesyl-substituted pyrrole results in a low yield of the desired 2-nitro product and a mixture of regioisomers. How can I improve this step?
A: This is a well-documented challenge in the synthesis of heronapyrroles. The use of strong acids like a sulfuric and nitric acid mixture often leads to polymerization of the electron-rich pyrrole ring.[1][2]
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are often too harsh for the sensitive pyrrole nucleus, leading to degradation and polymerization.
-
Solution: Employ milder nitrating agents. Acetyl nitrate (AcONO₂), generated in situ from acetic anhydride and nitric acid, has been used with some success, although yields and regioselectivity may still be suboptimal.[3]
-
-
Poor Regiocontrol: Electrophilic substitution on a 3-substituted pyrrole can occur at both the 2- and 5-positions, leading to isomeric mixtures that are difficult to separate. The ratio of 2-nitro to 5-nitro products can be close to 1:1.3.[3]
-
Solution 1 (Alternative Functionalization): A more regioselective approach is to introduce a different functional group that can later be converted to the nitro group. One successful strategy involves a highly regioselective Friedel-Crafts acylation with trichloroacetyl chloride (Cl₃CCOCl), which gives a >8:1 preference for the desired regioisomer.[3] The resulting trichloromethyl ketone can then be converted to the carboxylic acid via a haloform reaction, serving as a bioisosteric replacement for the nitro group as demonstrated in the synthesis of a heronapyrrole C analogue.
-
Solution 2 (Protecting Groups): While not explicitly detailed for this compound, the use of bulky N-protecting groups on the pyrrole can influence the regioselectivity of electrophilic substitution.
-
Issue 2: Diastereoselectivity in Dihydroxylation of the Farnesyl Chain
Q: I am struggling to achieve the correct diastereoselectivity during the dihydroxylation of the farnesyl side chain. What conditions are recommended?
A: Achieving the correct stereochemistry is crucial for the final structure. The Corey-Noe-Lin modification of the Sharpless asymmetric dihydroxylation is a key transformation that has been successfully employed in the synthesis of heronapyrrole analogues to control stereochemistry.
Potential Causes & Solutions:
-
Incorrect Ligand Choice: The choice of the chiral ligand in the asymmetric dihydroxylation is critical for inducing the desired facial selectivity.
-
Solution: For the dihydroxylation of oligoprenyl derivatives like farnesol, specific bis-cinchona alkaloid ligands are designed to provide high position and enantioselectivity at the terminal isopropylidene unit. Ensure you are using the correct ligand for the desired stereochemical outcome.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and the stoichiometric oxidant can all influence the stereoselectivity and yield.
-
Solution: Follow established protocols for Corey-Noe-Lin dihydroxylation carefully. Reactions are typically run at low temperatures (e.g., 0 °C) in a biphasic solvent system (e.g., t-BuOH/H₂O).
-
Issue 3: Low Yield in Shi Epoxidation
Q: The Shi epoxidation step in my synthesis is giving a low yield of the desired epoxide. What are the common pitfalls?
A: The Shi epoxidation is a powerful method for the asymmetric epoxidation of alkenes but can be sensitive to reaction conditions.
Potential Causes & Solutions:
-
Catalyst Decomposition: A primary side reaction is the Baeyer-Villiger oxidation of the chiral ketone catalyst by the oxidant (Oxone), which deactivates the catalyst.
-
Solution: Maintain a basic pH (around 10.5) by adding a buffer like K₂CO₃. This increases the nucleophilicity of the Oxone and disfavors the Baeyer-Villiger side reaction, thus preserving the catalyst.
-
-
Oxidant Decomposition: Oxone is unstable at high pH and elevated temperatures.
-
Solution: Run the reaction at low temperatures (e.g., 0 °C) and add the Oxone solution slowly to control the reaction rate and minimize decomposition.
-
-
Phase Transfer Issues: The reaction is often run in a biphasic system, and inefficient transfer of the reactive species between the aqueous and organic layers can slow down the reaction.
-
Solution: Ensure efficient stirring and consider the use of a phase-transfer catalyst if specified in the protocol.
-
Issue 4: Poor Yield or Incorrect Stereochemistry in the Biomimetic Polyepoxide Cyclization
Q: The final acid-catalyzed cyclization of the poly-epoxide precursor to form the tetrahydrofuran rings is not working efficiently. What factors influence this cascade reaction?
A: This biomimetic cyclization is a complex cascade that is highly dependent on the substrate's conformation and the reaction conditions.
Potential Causes & Solutions:
-
Incorrect Precursor Stereochemistry: The stereochemistry of the epoxide and hydroxyl groups in the precursor dictates the stereochemical outcome of the cyclization according to Baldwin's rules for ring closure.
-
Solution: Carefully verify the stereochemistry of your poly-epoxide precursor using spectroscopic methods before attempting the cyclization. Any deviation from the required stereoisomer will likely lead to the formation of undesired diastereomers or prevent cyclization altogether.
-
-
Choice of Acid Catalyst: The strength and nature of the acid catalyst can significantly impact the reaction.
-
Solution: A range of Brønsted or Lewis acids can be screened. Mild acids are often preferred to prevent side reactions. Camphorsulfonic acid (CSA) has been used successfully in related systems.
-
-
Solvent Effects: The solvent can influence the stability of the cationic intermediates in the cascade and the overall reaction rate and selectivity.
-
Solution: Aprotic solvents of varying polarity should be tested. The choice of solvent can affect the folding of the substrate, which is critical for the desired cyclization pathway.
-
Quantitative Data Summary
The following table summarizes the reported yields for key steps in the synthesis of heronapyrrole analogues, which can serve as a benchmark for researchers targeting this compound.
| Synthetic Step | Product | Reported Yield | Reference Compound |
| Regioselective Acylation (Cl₃CCOCl) | 2-trichloroacetyl-4-farnesylpyrrole | >8:1 r.r. | Heronapyrrole C Analogue |
| Corey-Noe-Lin Dihydroxylation | Diol Precursor | Not specified | Heronapyrrole C Analogue |
| Shi Epoxidation (double) | Di-epoxide Precursor | Not specified | Heronapyrrole C Analogue |
| Biomimetic Polyepoxide Cyclization | Bis-THF Backbone | Not specified | Heronapyrrole C Analogue |
| Overall Yield | (-)-Heronapyrrole C Acid Analogue | 14.5% | 8 steps |
| Asymmetric Synthesis | Heronapyrrole D | 20% | 5 steps from known diol |
Detailed Experimental Protocols
Protocol 1: Regioselective Acylation of Farnesyl Pyrrole (Alternative to Nitration)
This protocol is adapted from the synthesis of a Heronapyrrole C analogue and offers a high-yield, regioselective alternative to direct nitration.
-
Preparation: Dissolve the 3-farnesyl-substituted pyrrole (1.0 equiv) in an anhydrous, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (Argon or Nitrogen). Cool the solution to -78 °C.
-
Addition of Reagent: Slowly add trichloroacetyl chloride (1.1 equiv) to the cooled solution.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-trichloroacetyl-4-farnesylpyrrole.
Protocol 2: Shi Asymmetric Epoxidation
This protocol is a general guide for the Shi epoxidation, a key step for installing chiral epoxides on the farnesyl chain.
-
Preparation: In a round-bottom flask, dissolve the alkene substrate (1.0 equiv) and the chiral fructose-derived ketone catalyst (0.2-0.3 equiv) in a mixture of acetonitrile and dimethoxymethane.
-
Buffer Addition: Add an aqueous buffer solution (e.g., K₂CO₃) to bring the pH to approximately 10.5. Cool the vigorously stirred mixture to 0 °C.
-
Oxidant Addition: In a separate flask, prepare a solution of Oxone (potassium peroxymonosulfate, ~2.0 equiv) in water.
-
Reaction: Add the Oxone solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Add a saturated aqueous solution of sodium thiosulfate to quench the excess oxidant.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to obtain the desired epoxide.
Visualizations
Biosynthetic Pathway of Heronapyrroles
References
- 1. Inter-Kingdom beach warfare: Microbial chemical communication activates natural chemical defences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic endeavors toward 2-nitro-4-alkylpyrroles in the context of the total synthesis of heronapyrrole C and preparation of a carboxylate natural product analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and degradation issues of Heronapyrrole B in solution
Disclaimer: Specific stability and degradation data for Heronapyrrole B are limited in publicly available literature. The following information is based on the general chemical properties of related structures, such as 2-nitropyrroles and farnesylated compounds, as well as established best practices for the stability testing of natural products.
Troubleshooting Guides
This guide provides solutions to common experimental issues encountered when working with this compound in solution.
| Issue | Possible Cause | Recommended Solution |
| Loss of Potency/Activity | Degradation of this compound due to improper storage conditions (e.g., exposure to light, elevated temperature, or inappropriate pH). | Store stock solutions at -20°C or -80°C in amber vials to protect from light. Prepare fresh working solutions for each experiment. Ensure the pH of the buffer is within the optimal range (preliminary testing is recommended). |
| Irreproducible Results | Inconsistent concentrations of this compound due to degradation or precipitation. | Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your stock and working solutions before each experiment. Visually inspect solutions for any signs of precipitation. |
| Appearance of Unknown Peaks in HPLC | Degradation of this compound into one or more new compounds. | Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. Use mass spectrometry (LC-MS) to characterize these new peaks. This can help in understanding the degradation pathway. |
| Color Change in Solution | Potential oxidation or other chemical transformation of the molecule. The nitropyrrole moiety can be susceptible to changes. | Minimize exposure to air by purging solutions with an inert gas (e.g., nitrogen or argon). Include antioxidants in the formulation if compatible with the experimental setup. |
| Precipitation of Compound | Poor solubility of this compound in the chosen solvent or buffer. | Determine the solubility of this compound in various solvents. Use co-solvents (e.g., DMSO, ethanol) to prepare stock solutions and dilute into aqueous buffers, ensuring the final organic solvent concentration is compatible with your assay. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: While specific data is unavailable, it is recommended to store stock solutions of this compound in a non-reactive solvent such as DMSO at -20°C or -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.
Q2: To which factors is this compound likely most sensitive?
A2: Based on its structure, this compound is likely sensitive to:
-
Light: The conjugated system in the pyrrole ring can be susceptible to photodecomposition.
-
Oxidation: The farnesyl side chain contains double bonds that can be oxidized.
-
Extreme pH: Both acidic and basic conditions can potentially lead to hydrolysis or other rearrangements.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile. For aqueous-based experiments, it is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.
Q4: How can I monitor the stability of this compound in my experimental conditions?
A4: A stability-indicating HPLC method is the recommended approach. This involves developing an HPLC method that can separate the parent this compound peak from any potential degradation products. Samples should be analyzed at various time points to monitor the decrease in the parent peak area and the increase in any degradant peaks.
Q5: Are there any known degradation products of this compound?
A5: There is no specific information on the degradation products of this compound in the literature. However, plausible degradation pathways could involve oxidation of the farnesyl side chain (e.g., formation of epoxides or alcohols) or reduction of the nitro group on the pyrrole ring.
Quantitative Data
The following table provides an example of data that could be generated from a stability study of this compound.
Table 1: Illustrative Stability of this compound (1 mg/mL in DMSO) at Different Temperatures
| Storage Temperature | Time (Days) | Purity (%) by HPLC |
| -20°C | 0 | 99.5 |
| 30 | 99.4 | |
| 90 | 99.1 | |
| 4°C | 0 | 99.5 |
| 7 | 98.2 | |
| 30 | 96.5 | |
| 25°C | 0 | 99.5 |
| 1 | 97.1 | |
| 7 | 92.3 |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
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Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
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Sample Preparation: Aliquot the stock solution into amber glass vials. For each storage condition to be tested (e.g., -20°C, 4°C, 25°C), prepare a set of vials.
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Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 7 days, 1 month).
-
HPLC Analysis: At each time point, analyze a vial from each storage condition using a validated stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for such compounds.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Forced Degradation Study
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Purpose: To intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
-
Sample Preparation: Prepare solutions of this compound in the chosen solvent.
-
Stress Conditions: Expose the solutions to various stress conditions in separate experiments:
-
Acidic: Add 0.1 M HCl and incubate at 60°C.
-
Basic: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal: Incubate at 80°C.
-
Photolytic: Expose to UV light (e.g., 254 nm) or a photostability chamber.
-
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
Overcoming low regioselectivity in Heronapyrrole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with low regioselectivity during the synthesis of Heronapyrroles, particularly focusing on the nitration of the pyrrole core.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of the 3-farnesylpyrrole precursor in the Heronapyrrole C synthesis problematic?
A1: The direct nitration of the 3-farnesyl-substituted pyrrole is challenging due to the electron-rich nature of the pyrrole ring. This high reactivity can lead to a lack of regioselectivity, resulting in the formation of multiple isomers. Specifically, nitration using acetyl nitrate (AcONO2) has been shown to produce an almost equimolar mixture of the desired 2-nitro-4-farnesylpyrrole and the undesired 2-nitro-3-farnesylpyrrole, with a regiomeric ratio of approximately 1:1.3.[1] This makes the purification process difficult and significantly lowers the yield of the target compound. Furthermore, electron-rich pyrroles are susceptible to polymerization under strong acidic conditions, which are often used for nitration, leading to the formation of intractable tars and further reducing the yield.
Q2: What are the primary challenges in separating the regioisomers produced during the nitration of 3-farnesylpyrrole?
A2: The primary challenge in separating the 2-nitro-4-farnesylpyrrole and 2-nitro-3-farnesylpyrrole isomers lies in their similar physical properties. Both molecules have the same molecular weight and similar polarities due to the presence of the nitro group and the long farnesyl chain. This similarity makes chromatographic separation, such as column chromatography, very difficult, often resulting in co-elution and poor separation, which complicates the isolation of the desired product in high purity.
Q3: Are there more reliable alternatives to direct nitration for introducing the nitro group with high regioselectivity?
A3: Yes, two highly effective strategies have been developed to overcome the low regioselectivity of direct nitration in Heronapyrrole synthesis:
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Regioselective Acylation followed by a Haloform-type Reaction: This approach involves a highly regioselective Friedel-Crafts acylation of the 3-farnesylpyrrole with trichloroacetyl chloride (Cl3CCOCl). This reaction shows excellent regioselectivity, favoring the desired 2-acylated product with a ratio greater than 8:1. The resulting trichloromethyl ketone can then be converted to the desired carboxylic acid (a bioisostere of the nitro group) via a haloform reaction, or potentially other functional groups.[1]
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Second-Generation Synthesis via Stille Cross-Coupling: A more advanced strategy involves the use of a pre-functionalized, 2-nitropyrrole building block. In this approach, a Stille cross-coupling reaction is employed to couple a 2-nitropyrrole derivative (e.g., a stannane) with a suitable farnesyl-derived partner (e.g., a halide). This method completely circumvents the problematic regioselective nitration step, offering excellent control over the final product's regiochemistry.
Troubleshooting Guides
Issue 1: Low Yield and Poor Regioselectivity in the Nitration of 3-Farnesylpyrrole
Symptoms:
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Complex mixture of products observed by TLC or NMR.
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Low isolated yield of the desired 2-nitro-4-farnesylpyrrole isomer.
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Formation of a dark, tar-like substance in the reaction flask.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Lack of Regiocontrol | The inherent reactivity of the 3-substituted pyrrole leads to a mixture of isomers. Solution: Switch to a more regioselective method, such as the acylation-haloform strategy or the Stille cross-coupling approach outlined in the FAQs and Experimental Protocols sections. |
| Acid-Catalyzed Polymerization | The strong acidic conditions of nitration can cause the electron-rich pyrrole to polymerize. Solution: Ensure the reaction is carried out at a low temperature (e.g., -78 °C to 0 °C) and that the nitrating agent is added slowly and portion-wise to control the reaction exotherm. Use of milder nitrating agents can also be explored, although this may not fully resolve the regioselectivity issue. |
| Substrate Degradation | The farnesyl chain may be sensitive to the reaction conditions. Solution: Minimize reaction time and maintain strict temperature control. Ensure the starting material is pure and free of any impurities that could catalyze decomposition. |
| Difficult Purification | The regioisomers are difficult to separate by standard chromatography. Solution: If direct nitration is unavoidable, consider using advanced chromatographic techniques such as preparative HPLC with a suitable column and solvent system. However, this is often a low-yielding and time-consuming process. The most effective solution is to avoid the formation of the isomeric mixture altogether by using a regioselective synthetic route. |
Issue 2: Inefficient Regioselective Acylation with Trichloroacetyl Chloride
Symptoms:
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Low conversion of the starting 3-farnesylpyrrole.
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Formation of side products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Lewis Acid Catalyst | The Lewis acid (e.g., AlCl3, BF3·OEt2) may be old or have been deactivated by moisture. Solution: Use a freshly opened bottle of the Lewis acid or purify it before use. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | An incorrect ratio of substrate, acylating agent, and Lewis acid can lead to incomplete reaction or side reactions. Solution: Carefully control the stoichiometry of the reactants. A slight excess of the acylating agent and Lewis acid may be necessary to drive the reaction to completion. |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. Solution: Optimize the reaction temperature. Start at a low temperature (e.g., -78 °C) and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC. |
Data Presentation
Table 1: Comparison of Regioselectivity in the Functionalization of 3-Farnesylpyrrole
| Reaction | Reagents | Product(s) | Regiomeric Ratio (2,4-isomer : 2,3-isomer) | Reference |
| Nitration | AcONO2 | 2-nitro-4-farnesylpyrrole & 2-nitro-3-farnesylpyrrole | 1 : 1.3 | [1] |
| Acylation | Cl3CCOCl, Lewis Acid | 2-(trichloroacetyl)-4-farnesylpyrrole | > 8 : 1 | [1] |
Experimental Protocols
Protocol 1: Regioselective Acylation of 3-Farnesylpyrrole (Adapted from Stark et al., 2014)
This protocol describes a highly regioselective alternative to direct nitration for the synthesis of a precursor to (-)-Heronapyrrole C acid.[1]
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Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the 3-farnesylpyrrole starting material in a suitable anhydrous solvent (e.g., dichloromethane) in a flame-dried, round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of Reagents: Slowly add a solution of trichloroacetyl chloride (Cl3CCOCl) in the same anhydrous solvent to the cooled pyrrole solution. Following this, add the Lewis acid (e.g., BF3·OEt2 or AlCl3) dropwise, ensuring the temperature remains below -70 °C.
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Reaction: Stir the reaction mixture at -78 °C for the recommended time (monitor by TLC for consumption of the starting material), and then allow it to warm slowly to room temperature.
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Quenching: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate or a Rochelle's salt solution.
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Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the highly enriched 2-(trichloroacetyl)-4-farnesylpyrrole.
Protocol 2: Second-Generation Approach via Stille Cross-Coupling
This protocol outlines a strategy that avoids direct, non-selective nitration by coupling a pre-nitrated pyrrole with the farnesyl side chain.
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Preparation of Coupling Partners: Synthesize the required 2-nitropyrrole stannane and a suitable vinyl halide or triflate of the farnesyl derivative through established literature procedures.
-
Reaction Setup: In a reaction vessel, combine the 2-nitropyrrole stannane, the farnesyl-derived electrophile, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable solvent (e.g., anhydrous DMF or toluene).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to the optimal temperature (typically between 80-110 °C) for the Stille coupling to proceed. Monitor the reaction progress by TLC or LC-MS.
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of potassium fluoride (to remove tin byproducts). Filter the mixture through a pad of celite and extract the filtrate with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 2-nitro-4-farnesylpyrrole with complete regiochemical control.
Mandatory Visualization
Caption: Logical workflow for overcoming low regioselectivity in Heronapyrrole synthesis.
Caption: Comparison of experimental workflows for problematic nitration vs. improved acylation.
References
Heronapyrrole B Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Heronapyrrole B. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Purification Steps
Researchers may face several challenges during the purification of this compound, a farnesylated 2-nitropyrrole natural product. Common issues include low yield, the presence of co-eluting impurities, and degradation of the target compound. This guide provides systematic approaches to troubleshoot these problems.
Low Yield or No Recovery of this compound
Question: I am experiencing a significant loss of this compound during the purification process, resulting in a very low yield. What are the potential causes and how can I improve the recovery?
Answer:
Low recovery of this compound can stem from several factors, ranging from compound instability to suboptimal chromatographic conditions. A systematic evaluation of each step in your purification workflow is crucial.
Possible Causes and Solutions:
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Compound Instability: this compound, like many nitropyrrole-containing compounds, may be sensitive to pH, light, and temperature.
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pH: Avoid strongly acidic or basic conditions during extraction and chromatography. Neutral or slightly acidic pH (e.g., pH 5-7) is generally recommended for the stability of similar antibiotics.
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Light: Protect the sample from direct light by using amber vials or covering glassware with aluminum foil.
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Temperature: Perform purification steps at room temperature or below. Avoid excessive heat during solvent evaporation.
-
-
Irreversible Adsorption to Stationary Phase: The polar nitropyrrole head and the nonpolar farnesyl tail can lead to strong interactions with silica gel.
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Solution: Consider using a less acidic stationary phase, such as deactivated silica gel or alumina. Alternatively, reversed-phase chromatography (C18) may be a better option.
-
-
Inappropriate Solvent System: The choice of mobile phase is critical for efficient elution.
-
Normal-Phase Chromatography: If this compound is not eluting, the solvent system may not be polar enough. Gradually increase the polarity of the mobile phase. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or a mixture containing methanol) can be effective.
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Reversed-Phase Chromatography: If the compound elutes too quickly with the solvent front, the mobile phase is too strong (too much organic solvent). Increase the proportion of the aqueous phase (e.g., water or a buffer). A gradient from a higher aqueous content to a higher organic content (e.g., acetonitrile or methanol) is typically used.
-
-
Sample Overloading: Exceeding the binding capacity of the column can lead to poor separation and apparent yield loss.
-
Solution: Reduce the amount of crude sample loaded onto the column. Perform a loading study to determine the optimal sample amount for your column dimensions.
-
Experimental Workflow for Troubleshooting Low Yield:
Technical Support Center: Optimizing Heronapyrrole B Production
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the production of Heronapyrrole B from Streptomyces sp. CMB-M0423.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of Streptomyces sp. CMB-M0423 and the production of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No this compound Yield Despite Good Biomass | 1. Suboptimal Induction of Biosynthesis: Secondary metabolism in Streptomyces is often triggered by specific nutritional cues or stressors. The biosynthetic gene cluster for this compound may be silent under standard conditions. | 1a. Co-culture: Heronapyrrole production in Streptomyces sp. CMB-M0423 has been shown to be activated by a diketopiperazine produced by a co-isolated Aspergillus sp.[1][2]. Consider co-cultivation or adding sterile filtrate from a relevant fungal culture. 1b. Elicitor Addition: Introduce chemical elicitors known to stimulate secondary metabolism in Streptomyces. Examples include N-acetylglucosamine, rare earth elements (e.g., ScCl₃, LaCl₃), or sub-inhibitory concentrations of antibiotics. |
| 2. Unfavorable Culture pH: The optimal pH for Streptomyces growth may differ from the optimal pH for secondary metabolite production. The pH of the medium can drift during fermentation. | 2. pH Monitoring and Control: Monitor the pH of the culture throughout the fermentation. The optimal pH for secondary metabolite production in marine Streptomyces is often in the neutral to slightly alkaline range (pH 7.0-8.0)[3][4][5]. Use buffers in the medium (e.g., MOPS, TES) or implement a pH control strategy with automated addition of acid or base in a bioreactor. | |
| 3. Nutrient Limitation or Imbalance: The depletion of a key nutrient (e.g., phosphate, specific carbon or nitrogen source) can trigger secondary metabolism. Conversely, an excess of certain nutrients can be repressive. | 3. Media Optimization: Systematically evaluate different carbon-to-nitrogen (C:N) ratios. Test alternative carbon sources (e.g., glycerol, mannitol, different starches) and nitrogen sources (e.g., peptone, tryptone, casamino acids, ammonium salts). Refer to the Media Optimization Parameters table below. | |
| Poor or Inconsistent Growth of Streptomyces sp. CMB-M0423 | 1. Inoculum Quality: The age, concentration, and physiological state of the seed culture can significantly impact the production culture. | 1. Standardize Inoculum: Prepare a standardized spore suspension or a vegetative mycelium from a consistent seed culture. Ensure the inoculum is in the late logarithmic to early stationary phase. |
| 2. Suboptimal Physical Parameters: Temperature, aeration, and agitation are critical for the growth of aerobic Streptomyces. | 2. Optimize Physical Conditions: The optimal temperature for many marine Streptomyces is between 28-37°C. Ensure adequate aeration and agitation (e.g., 190-250 rpm) to maintain sufficient dissolved oxygen (DO) levels, which is crucial for both growth and biosynthesis. | |
| 3. Incorrect Salinity: As a marine-derived strain, Streptomyces sp. CMB-M0423 may have specific salinity requirements. | 3. Adjust Salinity: The M1 marine broth used for this strain implicitly requires a marine environment. If preparing a custom medium, ensure it is made with artificial seawater or has a comparable salt concentration (typically around 3.5% NaCl). | |
| Formation of Dense Mycelial Pellets | 1. Culture Conditions: High inoculum density, shear stress, and media composition can influence mycelial morphology. Pellet formation can lead to mass transfer limitations, hindering nutrient uptake and oxygen availability in the pellet's core. | 1a. Inoculum Density: Experiment with lower inoculum concentrations, as higher concentrations can sometimes lead to aggregation and pellet formation. 1b. Mechanical Dispersion: Add glass beads or springs to shake flask cultures to promote more dispersed mycelial growth. 1c. Media Additives: Incorporate polymers like carboxymethylcellulose or polyethylene glycol into the medium to increase viscosity and reduce mycelial aggregation. |
| Batch-to-Batch Variability | 1. Inconsistent Procedures: Minor variations in media preparation, inoculum transfer, or sterilization can lead to significant differences in yield. | 1. Standardize Protocols: Maintain strict adherence to standard operating procedures for media preparation, sterilization, and inoculum development. Ensure all components are fully dissolved and the final pH is correctly adjusted before inoculation. |
Frequently Asked Questions (FAQs)
Q1: What is the baseline culture medium for producing this compound from Streptomyces sp. CMB-M0423? A1: The M1 marine broth has been successfully used for the cultivation of Streptomyces sp. CMB-M0423 and the production of Heronapyrroles. Its composition is 1% starch, 0.4% yeast extract, and 0.2% peptone, prepared in artificial seawater or a solution with similar salinity.
Q2: How long should the fermentation be carried out? A2: this compound is a secondary metabolite, and its production typically begins in the late logarithmic or stationary phase of growth. A fermentation time of 7 to 10 days is a good starting point. It is recommended to perform a time-course study to determine the optimal harvest time for your specific conditions by sampling every 24-48 hours.
Q3: What are the key parameters to focus on for optimizing the culture medium? A3: The most influential factors are typically the carbon source, nitrogen source, and the C:N ratio. The table below summarizes common media components that can be systematically varied to optimize production.
Table 1: Media Optimization Parameters for Streptomyces sp.
| Parameter | Components to Test | Typical Range/Concentration | Notes |
| Carbon Source | Glucose, Glycerol, Soluble Starch, Mannitol, Fructose | 1-2% (w/v) | Glucose can sometimes cause catabolite repression; glycerol and starch are often good alternatives for secondary metabolite production. |
| Nitrogen Source | Peptone, Yeast Extract, Tryptone, Casein, Soybean Meal, (NH₄)₂SO₄, KNO₃ | 0.2-1% (w/v) | Organic nitrogen sources often support both growth and production better than inorganic sources alone. |
| pH | - | 6.5 - 8.0 | Monitor and adjust as needed. The optimal pH for production may be higher than for growth. |
| Temperature | - | 27 - 37°C | The optimal temperature for Streptomyces sp. CMB-M0423 is reported as 27°C. |
| Salinity | NaCl or Artificial Seawater | 3 - 4% (w/v) | Essential for marine-derived strains. |
| Trace Minerals | MgSO₄, K₂HPO₄, FeSO₄ | 0.01 - 0.1% (w/v) | Often included in basal media but can be optimized. |
Q4: How can I control the morphology of my Streptomyces culture in liquid fermentation? A4: Mycelial morphology (dispersed vs. pellets) is a critical factor. To favor dispersed growth, which can improve nutrient access and product release, you can use a lower inoculum size, increase agitation (within limits to avoid excessive shear stress), or add dispersing agents like glass beads to your flasks. The genetic makeup of the strain also plays a crucial role in pellet formation.
Q5: What is a suitable method for extracting this compound from the culture? A5: this compound is a farnesylated nitropyrrole, making it relatively nonpolar. A common method is to separate the mycelium from the broth via centrifugation. The broth can then be extracted with an organic solvent like ethyl acetate. The mycelial cake should also be extracted, typically with acetone or methanol, as a significant amount of the product can be intracellular or adsorbed to the cell mass. The organic extracts are then combined and concentrated.
Experimental Protocols
Seed Culture Preparation
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Prepare M1 marine agar plates (1% starch, 0.4% yeast extract, 0.2% peptone, 1.5% agar in artificial seawater).
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Streak Streptomyces sp. CMB-M0423 from a glycerol stock onto the agar plate.
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Incubate at 27°C for 7-10 days until sporulation is observed.
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Inoculate a 250 mL flask containing 50 mL of M1 marine broth with a single colony or a small agar plug from the plate.
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Incubate this seed culture at 27°C, shaking at 190 rpm for 2-3 days until the culture is visibly turbid.
Production Culture Fermentation
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Prepare the production medium (e.g., 500 mL of M1 marine broth in a 2 L flask).
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Inoculate the production medium with 5% (v/v) of the seed culture (i.e., 25 mL of the seed culture for 500 mL of production medium).
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Incubate at 27°C, shaking at 190 rpm for 7-10 days.
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(Optional for optimization) Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (dry cell weight) and this compound production (e.g., by HPLC).
Extraction and Purification of this compound
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Harvest the fermentation broth and centrifuge at 8,000 rpm for 15 minutes to separate the supernatant and the mycelial pellet.
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Supernatant Extraction: Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate. Combine the ethyl acetate layers.
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Mycelium Extraction: Homogenize the mycelial pellet in acetone or methanol. Stir for 1-2 hours and then filter to remove cell debris. Repeat the extraction. Combine the organic extracts.
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Combine the ethyl acetate extract from the supernatant and the acetone/methanol extract from the mycelium.
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Dry the combined organic extract over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
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The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography or preparative HPLC with a C18 column.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Plausible biosynthetic pathway for Heronapyrroles A and B.
References
- 1. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inter-Kingdom beach warfare: Microbial chemical communication activates natural chemical defences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological characteristics of marine Streptomyces SK3 and optimization of cultivation conditions for production of compounds against Vibiriosis pathogen isolated from cultured white shrimp (Litopenaeus vannamei) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. Genome mining of Streptomyces sp. BRB081 reveals the production of the antitumor pyrrolobenzodiazepine sibiromycin - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Heronapyrrole B in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges associated with Heronapyrrole B in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring farnesylated 2-nitropyrrole compound isolated from a marine-derived Streptomyces sp.[1][2] Its chemical structure includes a long, hydrophobic farnesyl tail, which contributes to its poor solubility in aqueous solutions commonly used in biological assays. This low solubility can lead to compound precipitation, inaccurate concentration measurements, and inconsistent experimental results.
Q2: What are the known biological activities of this compound?
This compound has shown promising antibacterial activity, particularly against Gram-positive bacteria, and also exhibits fungistatic properties.[3][4] It is important to note that some nitropyrrole compounds have been reported to have potential mutagenic and cytotoxic effects, so appropriate safety precautions should be taken during handling.[5]
Q3: In which organic solvents can I dissolve this compound?
Recommended Solvents for Stock Solutions:
| Solvent | Abbreviation | Properties |
| Dimethyl sulfoxide | DMSO | A strong, water-miscible organic solvent widely used for dissolving hydrophobic compounds for in vitro assays. |
| Ethanol | EtOH | A less toxic alternative to DMSO, effective for many hydrophobic molecules. |
| Acetone | A volatile solvent that can be used for initial dissolution before further dilution. | |
| Dichloromethane | DCM | A non-polar solvent suitable for highly lipophilic compounds. |
Note: Always use anhydrous, high-purity solvents to prepare stock solutions.
Troubleshooting Guide: Addressing Solubility Issues
Problem: My this compound precipitates when I add it to my aqueous assay buffer.
This is a common issue due to the hydrophobic nature of the compound. Here are several strategies to overcome this:
1. Utilize a Co-solvent System:
The most straightforward approach is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution, and then dilute this stock into your aqueous buffer.
-
Recommended Co-solvents: DMSO or Ethanol.
-
Critical Consideration: The final concentration of the organic solvent in the assay should be kept to a minimum (typically ≤1% v/v, and ideally <0.5% v/v) to avoid solvent-induced artifacts or toxicity to cells. Always run a vehicle control (buffer with the same final concentration of the organic solvent) to account for any effects of the solvent itself.
2. Incorporate a Surfactant:
Surfactants can help to disperse hydrophobic compounds in aqueous media by forming micelles that encapsulate the insoluble molecules.
-
Recommended Surfactant: Tween® 80 (Polysorbate 80) is a non-ionic surfactant commonly used in biological assays.
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Procedure: After diluting the this compound stock solution into the assay buffer, add a low concentration of Tween® 80 (e.g., 0.01% - 0.1% v/v) and vortex gently. The optimal concentration of the surfactant should be determined empirically for your specific assay.
3. Employ Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HpβCD) has been shown to be effective for related pyrrole-imidazole compounds.
Workflow for Solubility Optimization:
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of anhydrous, cell-culture grade DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be mindful of potential compound degradation with excessive heat.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Dilution for Biological Assays (Broth Microdilution Example)
This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacteria.
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Prepare Stock: Prepare a 100x concentrated stock solution of this compound in 100% DMSO (e.g., if the highest desired test concentration is 100 µM, prepare a 10 mM stock).
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Plate Setup: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
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Initial Dilution: Add 2 µL of the 100x this compound stock solution to the first well of each test row. This results in a 1:50 dilution and the highest test concentration with a final DMSO concentration of 2%.
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Serial Dilutions: Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.
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Inoculation: Add the standardized bacterial inoculum to each well.
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Controls:
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Vehicle Control: Perform serial dilutions of DMSO (without this compound) to ensure the final solvent concentrations are not inhibiting bacterial growth.
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Positive Control: A known antibiotic.
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Negative Control: Broth with inoculum only.
-
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Incubation: Incubate the plate under appropriate conditions.
-
Analysis: Determine the MIC by observing the lowest concentration of this compound that inhibits visible bacterial growth.
Potential Mechanisms of Action (Hypothesized)
The precise molecular mechanism of this compound's antibacterial activity has not been fully elucidated. However, based on the activity of structurally related compounds, two potential pathways are hypothesized:
1. Disruption of Bacterial Membrane Integrity:
The lipophilic farnesyl tail of this compound may facilitate its insertion into the bacterial cell membrane. This could disrupt the membrane's structure and function, leading to leakage of cellular contents and ultimately cell death. Some related marinopyrroles are thought to act as protonophores, dissipating the proton motive force across the membrane.
2. Inhibition of DNA Gyrase:
Some natural products containing a pyrrole scaffold, specifically pyrrolamides, have been shown to inhibit bacterial DNA gyrase. This enzyme is essential for DNA replication and repair in bacteria. Inhibition of DNA gyrase leads to a cessation of these processes and subsequent cell death.
Further research is required to definitively identify the molecular target(s) and signaling pathways affected by this compound.
References
- 1. Heronapyrroles A-C: farnesylated 2-nitropyrroles from an Australian marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heronapyrrole D: A case of co-inspiration of natural product biosynthesis, total synthesis and biodiscovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inter-Kingdom beach warfare: Microbial chemical communication activates natural chemical defences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Heronapyrrole B Synthesis for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of Heronapyrrole B. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for a scalable synthesis of this compound?
A1: The most viable strategy for a scalable synthesis of (+)-Heronapyrrole B involves a convergent approach. This entails the separate synthesis of two key fragments: the 2-nitro-4-bromopyrrole core and the functionalized farnesyl side-chain. These fragments are then coupled, followed by stereoselective transformations to install the required functionalities on the side chain. This approach allows for optimization of each reaction sequence independently and is more amenable to scale-up than a linear synthesis.
Q2: What are the most critical steps in the synthesis of this compound that require careful optimization for scale-up?
A2: The critical steps that demand rigorous optimization for preclinical production scale are:
-
Regioselective Nitration of the Pyrrole Ring: Achieving high regioselectivity on a larger scale can be challenging and often requires careful control of reaction temperature and the nitrating agent used.
-
Stereoselective Dihydroxylation and Epoxidation of the Farnesyl Side-Chain: Maintaining high stereoselectivity (both diastereoselectivity and enantioselectivity) is crucial for the biological activity of the final compound. These reactions are often sensitive to catalyst loading, temperature, and substrate purity.
-
Purification of Intermediates: As the scale increases, chromatographic purification can become a bottleneck. Developing robust crystallization or extraction procedures for key intermediates is essential.
Q3: Are there any known safety concerns associated with the reagents used in this synthesis?
A3: Yes, several reagents require careful handling, especially on a larger scale. Nitrating agents, such as nitric acid and acetyl nitrate, are corrosive and can lead to exothermic reactions if not controlled properly. Organometallic reagents used in coupling reactions can be pyrophoric. It is imperative to consult the Safety Data Sheets (SDS) for all reagents and to conduct a thorough process safety review before attempting any scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low regioselectivity in the nitration of the pyrrole precursor. | - Reaction temperature is too high.- Incorrect choice of nitrating agent.- Presence of activating/deactivating groups influencing selectivity. | - Maintain strict temperature control, typically at low temperatures (e.g., -78 °C to 0 °C).- Screen different nitrating agents (e.g., AcONO₂, HNO₃/Ac₂O).- Ensure the protecting group strategy on the pyrrole nitrogen is appropriate to direct the nitration to the desired position. |
| Poor stereoselectivity in the Corey-Noe-Lin dihydroxylation. | - Impure starting material (olefin).- Suboptimal ligand-to-metal ratio.- Inadequate temperature control. | - Purify the farnesyl-derived olefin meticulously before the reaction.- Optimize the stoichiometry of the chiral ligand and the osmium tetroxide.- Perform the reaction at the recommended low temperature to maximize stereoselectivity. |
| Incomplete Shi epoxidation or formation of multiple epoxide products. | - Deactivation of the catalyst.- Incorrect pH of the reaction medium.- Over-oxidation to diols. | - Use freshly prepared catalyst and ensure anhydrous conditions if necessary.- Carefully buffer the reaction mixture to the optimal pH for the Shi catalyst.- Monitor the reaction closely by TLC or HPLC and quench it promptly upon completion to avoid side reactions. |
| Difficulty in purifying key intermediates by column chromatography at scale. | - The polarity of the compound is too similar to byproducts.- The compound is unstable on silica gel. | - Develop a crystallization procedure for the intermediate.- Explore alternative purification methods such as preparative HPLC or recrystallization from a suitable solvent system.- Consider using a different stationary phase for chromatography (e.g., alumina). |
| Low yield in the final deprotection step. | - Harsh deprotection conditions leading to decomposition.- Incomplete reaction. | - Screen a variety of deprotection conditions (e.g., different acids, bases, or hydrogenation catalysts) on a small scale to find the optimal balance between reaction completion and product stability.- Monitor the reaction progress carefully to avoid over-exposure to harsh reagents. |
Experimental Protocols
The following are detailed methodologies for the key transformations in the synthesis of (+)-Heronapyrrole B.
Protocol 1: Synthesis of the Functionalized Farnesyl Side-Chain
This protocol outlines the stereoselective functionalization of a farnesyl derivative, a key component of this compound.
Table 1: Reagents and Typical Quantities for Side-Chain Synthesis (Illustrative Scale)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| (E,E)-Farnesol | 222.37 | 10.0 g | 0.045 | Starting material |
| Acetic Anhydride | 102.09 | 5.6 mL | 0.059 | Acetylation |
| Pyridine | 79.10 | 4.8 mL | 0.059 | Base |
| AD-mix-β | - | 63 g | - | For dihydroxylation |
| tert-Butanol | 74.12 | 225 mL | - | Solvent |
| Water | 18.02 | 225 mL | - | Solvent |
| Methanesulfonamide | 95.12 | 4.28 g | 0.045 | Additive |
| Fructose-derived ketone (Shi catalyst) | 258.29 | 3.5 g | 0.0135 | For epoxidation |
| Oxone® | 614.76 | 55.3 g | 0.090 | Oxidant |
| Dichloromethane | 84.93 | 450 mL | - | Solvent |
Procedure:
-
Acetylation of (E,E)-Farnesol: To a solution of (E,E)-farnesol in pyridine at 0 °C, add acetic anhydride dropwise. Stir the reaction mixture at room temperature for 12 hours. Quench with water and extract with diethyl ether. The organic layer is washed with saturated aqueous copper sulfate, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate and concentrated in vacuo to yield farnesyl acetate.
-
Asymmetric Dihydroxylation (Corey-Noe-Lin): To a vigorously stirred mixture of AD-mix-β in tert-butanol and water at 0 °C, add methanesulfonamide. After the mixture becomes homogeneous, add the farnesyl acetate. Stir at 0 °C for 24 hours. Quench the reaction with sodium sulfite. Extract with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography to afford the desired diol.
-
Asymmetric Epoxidation (Shi Epoxidation): To a solution of the diol in dichloromethane, add the fructose-derived ketone catalyst. To this mixture, add a solution of Oxone® and sodium bicarbonate in water dropwise at 0 °C. Stir vigorously for 48 hours. Separate the layers and extract the aqueous layer with dichloromethane. The combined organic layers are dried and concentrated. Purify by flash column chromatography to yield the epoxidized side-chain.
Protocol 2: Synthesis and Coupling of the Pyrrole Core
This protocol describes the formation of the 2-nitro-4-farnesylpyrrole intermediate.
Table 2: Reagents and Typical Quantities for Pyrrole Synthesis and Coupling (Illustrative Scale)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-(Triisopropylsilyl)-1H-pyrrole | 223.44 | 5.0 g | 0.022 | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | 3.9 g | 0.022 | Bromination |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Solvent |
| Nitric Acid (70%) | 63.01 | 1.4 mL | 0.022 | Nitrating agent |
| Acetic Anhydride | 102.09 | 2.1 mL | 0.022 | Nitrating agent |
| Functionalized Farnesyl Bromide | ~350 | 7.7 g | 0.022 | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.56 | 1.27 g | 0.0011 | Catalyst |
| Base (e.g., K₂CO₃) | 138.21 | 6.1 g | 0.044 | Base |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - | Solvent |
Procedure:
-
Bromination of Pyrrole: To a solution of 1-(triisopropylsilyl)-1H-pyrrole in THF at -78 °C, add a solution of N-bromosuccinimide in THF dropwise. Stir for 1 hour at -78 °C. Quench with saturated aqueous sodium thiosulfate. Extract with diethyl ether, dry, and concentrate to give the bromopyrrole.
-
Nitration of Bromopyrrole: To a solution of the bromopyrrole in acetic anhydride at -10 °C, add a pre-mixed solution of nitric acid and acetic anhydride dropwise. Stir for 30 minutes at -10 °C. Pour the reaction mixture into ice water and extract with ethyl acetate. Dry and concentrate. Purify by flash chromatography to obtain the 2-nitro-4-bromopyrrole.
-
Suzuki or Stille Coupling: To a solution of the 2-nitro-4-bromopyrrole and the functionalized farnesyl bromide (or a corresponding organometallic derivative) in DMF, add the palladium catalyst and a base. Heat the mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC/HPLC). Cool to room temperature, add water, and extract with ethyl acetate. Dry, concentrate, and purify by flash chromatography to yield the coupled product, which can then be further elaborated to this compound.
Visualizations
Plausible Biosynthetic Pathway of this compound
Caption: Plausible biosynthetic pathway of this compound.
Synthetic Workflow for this compound
Caption: Convergent synthetic workflow for this compound.
Technical Support Center: Refinement of Decarboxylative Halogenation
Welcome to the technical support center for decarboxylative halogenation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format, providing specific solutions and explanations.
Section 1: Low Yield & Reaction Failure
Q1: My decarboxylative halogenation reaction is resulting in a very low yield or no product at all. What are the primary causes?
A1: Low yields in decarboxylative halogenation reactions are a common issue stemming from several factors. The most critical aspects to investigate are reagent quality, reaction conditions, and substrate stability.
-
Reagent Purity and Preparation: For classical methods like the Hunsdiecker reaction, the preparation of strictly anhydrous silver carboxylates is crucial.[1] The presence of moisture can significantly hinder the reaction.[2] For modern catalytic methods, the quality of the catalyst, oxidant, and halogen source is paramount.
-
Solubility: Poor solubility of the carboxylate salt in the reaction medium can lead to sluggish reaction rates and low yields.[1][2] Consider screening different solvents to improve solubility.
-
Reaction Conditions:
-
Temperature: Many decarboxylation sequences are initiated by heating the reaction mixture.[1] Ensure the temperature is optimal for the specific substrate and method used.
-
Light: For many radical-based decarboxylative halogenations, light irradiation can significantly improve reaction rates and yields. Conversely, for photosensitive reagents like silver salts, unintended exposure to light can cause decomposition. For photoredox methods, the correct wavelength and light source are critical.
-
-
Substrate Type: The structure of the starting carboxylic acid heavily influences the reaction's success. Yields for Hunsdiecker-type reactions typically follow the trend: primary > secondary > tertiary alkyl acids. The synthesis of tertiary alkyl halides is often problematic and may result in only trace amounts of product.
Q2: I am attempting a Hunsdiecker reaction, but the yield is consistently poor. How can I improve it?
A2: The classic Hunsdiecker reaction is notoriously sensitive. Key optimization parameters include:
-
Anhydrous Silver Salt: The primary cause of failure is often residual water in the silver carboxylate salt. Ensure the salt is prepared from dry starting materials and is thoroughly dried in situ before the addition of the halogen.
-
Solvent Choice: The reaction cannot be performed in protic solvents. Carbon tetrachloride (CCl₄) is traditional, but safer alternatives should be considered where possible.
-
Halogen Stoichiometry: Using an incorrect ratio of halogen can lead to side reactions. A 2:1 ratio of silver carboxylate to iodine, for example, favors the formation of an ester (the Simonini reaction) over the desired alkyl iodide. A slight excess of bromine is often recommended to minimize this side reaction.
Below is a workflow to troubleshoot low product yield.
Section 2: Side Products & Selectivity Issues
Q3: My reaction with an aromatic carboxylic acid is halogenating the ring instead of the carboxyl group. How can I prevent this?
A3: This is a common issue, especially with electron-rich aromatic and heteroaromatic carboxylic acids. The desired halodecarboxylation competes with electrophilic aromatic halogenation.
-
Substrate Electronics: Benzoic acids with electron-withdrawing groups generally give better yields of the desired aryl halide, while electron-rich systems are prone to ring bromination.
-
Method Selection: If electrophilic halogenation is the predominant process, classical methods may be unsuitable. Modern catalytic approaches, such as copper-catalyzed photoredox reactions, can favor the decarboxylative pathway by generating an aryl radical intermediate, which is less susceptible to the electronic effects that govern electrophilic substitution.
The diagram below illustrates the competing pathways.
Q4: I am observing significant amounts of an ester byproduct in my decarboxylative iodination. What is happening?
A4: You are likely observing the Simonini reaction. This occurs when the alkyl iodide product reacts with unreacted silver carboxylate starting material. It is particularly prevalent when using a 2:1 molar ratio of silver carboxylate to iodine. To favor the desired Hunsdiecker product (alkyl iodide), ensure a 1:1 stoichiometry or use a slight excess of the halogen.
Q5: My reaction is producing polyhalogenated products. How can I improve selectivity for the monohalogenated compound?
A5: Polyhalogenation is often an issue with highly reactive substrates or harsh reaction conditions.
-
Reagent Control: Using highly reactive halogenating agents like Br₂ can lead to over-halogenation. Consider using milder, controlled halogen atom transfer reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in combination with a suitable catalyst system.
-
Reaction Time and Temperature: Carefully monitor the reaction progress and avoid prolonged reaction times or excessive temperatures, which can promote further halogenation.
Data Summary Tables
Table 1: Comparison of Key Decarboxylative Halogenation Methods
| Method | Typical Reagents | Conditions | Advantages | Common Issues & Limitations |
| Hunsdiecker Reaction | Ag(I) carboxylate, Br₂ or I₂ | Thermal (reflux in CCl₄) | Well-established for many primary/secondary aliphatic acids. | Requires stoichiometric, dry, and photosensitive silver salts; moisture sensitive; Simonini side reaction (iodination); poor yields for chlorides. |
| Kochi Reaction | Carboxylic acid, Pb(OAc)₄, LiX (X=Cl, Br) | Thermal or photolytic | Uses the free acid directly, avoiding silver salt preparation. | Uses stoichiometric toxic lead reagent; side reactions can occur. |
| Ag-Catalyzed (Li, et al.) | Carboxylic acid, Ag(Phen)₂OTf (cat.), DBIA | Mild (DCE, 40-80 °C) | Catalytic in silver; mild conditions; good functional group tolerance. | Primarily demonstrated for aliphatic acids; aromatic acids are unreactive. |
| Photoredox Cu-Catalyzed (Macmillan, et al.) | (Hetero)aryl carboxylic acid, Cu catalyst, oxidant, halogen source | Visible light (365 nm LED), room temp. | Unified approach for Cl, Br, I; exceptionally broad substrate scope including heteroaromatics; mild conditions. | Requires specific photoredox setup; optimization of oxidant and halogen source may be needed for new substrates. |
DBIA: Dibromoisocyanuric acid; DCE: 1,2-Dichloroethane
Table 2: Quick Troubleshooting Reference
| Issue Observed | Potential Cause(s) | Suggested Solution(s) |
| Low Yield (General) | Wet reagents/solvents; poor substrate solubility; non-optimal temperature/light. | Dry all components rigorously; screen solvents; optimize temperature and light conditions based on the specific protocol. |
| Ring Halogenation | Electron-rich aromatic substrate; electrophilic reaction pathway dominates. | Use a method that proceeds via a radical intermediate (e.g., photoredox catalysis); use substrates with electron-withdrawing groups. |
| Ester Formation (Iodination) | Simonini side reaction. | Use a 1:1 ratio of silver carboxylate to iodine, or a slight excess of iodine. |
| Polyhalogenation | Overly reactive halogen source; prolonged reaction time. | Use a milder halogen atom transfer reagent (e.g., NBS); monitor reaction closely and stop upon consumption of starting material. |
| No reaction with Tertiary Acid | Steric hindrance; instability of tertiary radical/cation. | Use specialized methods designed for sterically hindered acids, potentially involving hypervalent iodine reagents. |
Experimental Protocols
Protocol 1: Silver-Catalyzed Decarboxylative Bromination of an Aliphatic Carboxylic Acid
(Adapted from Tan, X., et al., Org. Lett. 2017, 19, 1634–1637)
This protocol describes a catalytic Hunsdiecker-type bromination under mild conditions.
Reagents:
-
Aliphatic carboxylic acid (1.0 equiv)
-
Ag(Phen)₂OTf (2.5 mol%)
-
Dibromoisocyanuric acid (DBIA) (0.8 equiv)
-
1,2-Dichloroethane (DCE) as solvent
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aliphatic carboxylic acid (e.g., 0.5 mmol), Ag(Phen)₂OTf (0.0125 mmol, 2.5 mol%), and the solvent (DCE, to achieve a concentration of approx. 0.05 M).
-
Stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Add dibromoisocyanuric acid (DBIA) (0.4 mmol, 0.8 equiv) to the mixture in one portion.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80 °C for primary acids, 40 °C for secondary/tertiary acids) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a short pad of silica gel, washing with an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl bromide.
Protocol 2: Photoredox Copper-Catalyzed Decarboxylative Chlorination of a Heteroaryl Carboxylic Acid
(Adapted from Goudy, M. S., et al., J. Am. Chem. Soc. 2022, 144, 18, 8157–8165)
This protocol provides a general method for the chlorination of (hetero)aryl carboxylic acids via a ligand-to-metal charge transfer (LMCT) mechanism.
Reagents:
-
(Hetero)aryl carboxylic acid (1.0 equiv)
-
Cu(OAc)₂ (1.2 equiv)
-
4,4'-dimethoxy-2,2'-bipyridine (dMeObpy) (0.1 equiv)
-
K₂S₂O₈ (1.5 equiv)
-
ZnCl₂ (2.0 equiv)
-
Acetonitrile (MeCN) as solvent
Procedure:
-
In a vial equipped with a magnetic stir bar, combine the (hetero)aryl carboxylic acid (e.g., 0.2 mmol), Cu(OAc)₂ (0.24 mmol), dMeObpy (0.02 mmol), K₂S₂O₈ (0.3 mmol), and ZnCl₂ (0.4 mmol).
-
Add acetonitrile (e.g., 2.0 mL) to the vial.
-
Seal the vial with a cap and place it approximately 5-10 cm from a 365 nm LED light source.
-
Irradiate the mixture at room temperature with vigorous stirring for 12-24 hours. Use a fan to maintain ambient temperature.
-
After the reaction is complete (monitored by LC-MS), dilute the mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain the desired (hetero)aryl chloride.
References
Validation & Comparative
A Comparative Analysis of Heronapyrrole B and Other Pyrroloterpene Antibiotics
In the landscape of antibiotic research, pyrroloterpenes, a class of natural products, have emerged as a promising source of novel antimicrobial agents. This guide provides a detailed comparison of Heronapyrrole B with other notable pyrroloterpene antibiotics, focusing on their antibacterial efficacy, mechanisms of action, and the experimental basis for these findings. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Heronapyrroles
Heronapyrroles are a series of farnesylated 2-nitropyrroles isolated from a marine-derived Streptomyces sp.[1]. The heronapyrrole family, including this compound, has demonstrated significant biological activity, particularly against Gram-positive bacteria, with low to submicromolar IC50 values and a notable lack of cytotoxicity against mammalian cell lines[1]. This profile makes them attractive candidates for further investigation as potential therapeutic agents.
Comparative Antibacterial Activity
Quantitative data on the antibacterial activity of this compound is limited in publicly available literature. However, data for the closely related Heronapyrrole D and another well-characterized pyrroloterpene, Marinopyrrole A, offer valuable insights for comparison.
| Compound | Target Organism | MIC (µg/mL) | IC50 (µM) | Citation(s) |
| Heronapyrrole D | Staphylococcus aureus | - | 1.8 | [2] |
| Bacillus subtilis | - | 1.8 | [2] | |
| Marinopyrrole A | Staphylococcus aureus | 0.25 | - | [1] |
| Bacillus subtilis | 0.125 | - |
Table 1: Comparative in vitro activity of Heronapyrrole D and Marinopyrrole A against Gram-positive bacteria. MIC (Minimum Inhibitory Concentration) and IC50 (half maximal inhibitory concentration) values are presented.
Experimental Protocols
The determination of the antibacterial efficacy of these compounds typically follows standardized methodologies. A general protocol for the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is outlined below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) are cultured on appropriate agar plates.
-
A few colonies are used to inoculate a sterile broth medium.
-
The culture is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized bacterial suspension is then diluted to the final inoculum concentration.
-
-
Preparation of Antibiotic Dilutions:
-
The pyrroloterpene antibiotic is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
The plate includes a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Mechanism of Action: A Protonophore Model
While the precise mechanism of action for this compound has not been definitively elucidated, the related pyrroloterpene, Marinopyrrole A, is understood to function as a protonophore. This mechanism involves the transport of protons across the bacterial cell membrane, disrupting the proton motive force essential for cellular processes like ATP synthesis. It is hypothesized that this compound may share a similar mechanism of action.
Caption: Hypothesized protonophore action of this compound.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized process crucial for evaluating the potency of new antibiotic candidates.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
This compound and its analogs represent a promising class of pyrroloterpene antibiotics with potent activity against Gram-positive bacteria. While direct comparative data for this compound is scarce, analysis of related compounds like Heronapyrrole D and Marinopyrrole A provides a valuable benchmark for its potential efficacy. The hypothesized protonophore mechanism of action, shared with other pyrrole-containing antibiotics, offers a compelling avenue for further investigation. Future studies should focus on obtaining explicit MIC values for this compound against a broader range of clinically relevant pathogens and confirming its precise molecular mechanism to fully assess its therapeutic potential.
References
A Comparative Analysis of Marinopyrrole A and Vancomycin Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Note on Nomenclature: Initial searches for "Heronapyrrole B" did not yield any relevant scientific literature. Based on the structural class and activity profile, this guide will focus on Marinopyrrole A , a well-documented and potent anti-MRSA agent, as a relevant and informative comparator to vancomycin.
This guide provides a detailed comparison of the in vitro efficacy of Marinopyrrole A and its derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA), with vancomycin serving as a benchmark. The data presented is intended for researchers, scientists, and drug development professionals.
Quantitative Efficacy Data
The following tables summarize the in vitro activity of Marinopyrrole A and vancomycin against MRSA, based on Minimum Inhibitory Concentration (MIC) and time-kill kinetic assays.
Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA Strains
| Compound | MRSA Strain | MIC (µg/mL) | Reference |
| Marinopyrrole A | USA300 (TCH1516) | 0.375 | [1] |
| Marinopyrrole A | Panel of S. aureus strains | 0.188 - 1.5 | [1] |
| Marinopyrrole A Derivative (1a) | USA300 | 0.19 - 0.39 µM | [2] |
| Marinopyrrole A Derivative (1e) | USA300 (TCH1516) | 0.19 - 0.78 µM | [3] |
| Marinopyrrole A Derivative (33) | MRSA | 2-4 fold more potent than vancomycin | [4] |
| Vancomycin | USA300 (TCH1516) | 2.0 | |
| Vancomycin | MRSA NCTC10442 | Not specified, used as control | |
| Vancomycin | Panel of MRSA strains | Generally higher than Marinopyrrole A |
Table 2: Time-Kill Kinetics Against MRSA USA300 (TCH1516)
| Compound | Concentration | Time (hours) | Log10 CFU/mL Reduction | Reference |
| Marinopyrrole A | 10x MIC (3.75 µg/mL) | 9 | ~2.0 | |
| Marinopyrrole A | 20x MIC (7.5 µg/mL) | 9 | ~6.0 | |
| Marinopyrrole A Derivative (1a) | 20x MIC (3.8 µM) | 4 | >4.0 | |
| Marinopyrrole A Derivative (1e) | 20x MIC (7.8 µM) | 3 | >4.0 | |
| Vancomycin | 10x MIC (20 µg/mL) | 9 | ~1.0 | |
| Vancomycin | 1x, 10x, 20x MIC | 6 | Equal reduction for all concentrations | |
| Vancomycin | 2x MIC & 4x MIC | 24 | Bactericidal against 10% and 50% of MRSA strains, respectively |
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). For less soluble compounds like marinopyrroles, Todd-Hewitt Broth (THB) may be used.
-
Microplates: Sterile 96-well microtiter plates.
-
Bacterial Inoculum: Prepare a suspension of the MRSA strain in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Antimicrobial Agents: Prepare stock solutions of Marinopyrrole A and vancomycin. Serially dilute the compounds in the appropriate broth to achieve a range of concentrations.
2. Assay Procedure:
-
Dispense 100 µL of broth into all wells of the microtiter plate.
-
Add 100 µL of the highest concentration of the antimicrobial agent to the first well of a row and perform serial twofold dilutions across the plate.
-
Inoculate each well with 5 µL of the prepared bacterial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Kinetic Assay
This assay determines the rate of bacterial killing over time.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth.
-
Bacterial Inoculum: Prepare a logarithmic phase culture of the MRSA strain and dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Antimicrobial Agents: Prepare solutions of Marinopyrrole A and vancomycin at various multiples of their predetermined MIC (e.g., 1x, 10x, 20x MIC).
2. Assay Procedure:
-
Dispense the bacterial inoculum into flasks or tubes containing the antimicrobial agents at the desired concentrations.
-
Include a growth control without any antimicrobial agent.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 3, 6, 9, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
3. Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each antimicrobial concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus (III) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus (II) - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Heronapyrrole B's proposed absolute configuration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the methodologies employed to determine the absolute configuration of Heronapyrrole B, a farnesylated 2-nitropyrrole with promising antibacterial properties. Initially isolated from the marine-derived actinomycete Streptomyces sp. CMB-M0423, the complex stereochemistry of this compound presented a significant analytical challenge.[1][2] This document details the initial assignment via Mosher's method and the subsequent definitive validation through total synthesis, offering insights into the application and potential pitfalls of these techniques in natural product chemistry.
Initial Stereochemical Assignment and Subsequent Revision
The absolute configuration of this compound was first proposed as (7S, 15R) based on the application of the modified Mosher's method. This technique is a well-established NMR-based approach for determining the stereochemistry of chiral alcohols. However, a later total synthesis of (+)-Heronapyrrole B conclusively demonstrated the correct absolute configuration to be (7R, 8S, 15S).[3] This revision highlights the importance of total synthesis as the ultimate tool for unambiguous stereochemical assignment of complex natural products.
Comparative Analysis of Methodologies
The validation of this compound's absolute configuration provides a valuable case study for comparing two powerful stereochemical determination methods: Mosher's method and total synthesis.
| Feature | Mosher's Method (Initial Assignment) | Total Synthesis (Validated Assignment) |
| Principle | Derivatization of chiral alcohols with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The absolute configuration is deduced from the differential chemical shifts (Δδ) of protons adjacent to the newly formed chiral center in the ¹H NMR spectra. | Unambiguous construction of the molecule with a known configuration of all stereocenters from chiral starting materials or through stereoselective reactions. |
| Outcome for this compound | Proposed Absolute Configuration: (7S, 15R) | Validated Absolute Configuration: (7R, 8S, 15S) |
| Advantages | Requires only small amounts of the natural product. Relatively rapid method for proposing stereochemistry. | Provides definitive proof of the absolute configuration. Yields material for biological testing and analogue synthesis. |
| Limitations | Can be prone to misinterpretation, especially in conformationally flexible molecules or where anisotropic effects are complex. The model used to predict the sign of Δδ may not always hold true. | Resource-intensive in terms of time, labor, and materials. Requires the development of a viable synthetic route. |
Experimental Protocols
Modified Mosher's Method (Conceptual)
The modified Mosher's method involves the esterification of the secondary alcohols in this compound (at C-7 and C-15) with both (R)- and (S)-MTPA chlorides. The resulting diastereomeric esters are then analyzed by ¹H NMR spectroscopy.
General Procedure:
-
Esterification: React the natural product with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride in the presence of a base (e.g., pyridine) to form the (R)-MTPA ester. Repeat the reaction with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride to form the (S)-MTPA ester.
-
Purification: Purify the resulting diastereomeric esters, typically by HPLC.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the esterified carbinol center. A positive Δδ for protons on one side and a negative Δδ for protons on the other side are used to assign the absolute configuration based on the established Mosher's method model.
Total Synthesis of (+)-Heronapyrrole B (Conceptual)
The total synthesis of (+)-Heronapyrrole B by the Morimoto group in 2015 provided the definitive evidence for its absolute configuration.[3] While the detailed step-by-step protocol is extensive, the overall strategy involved the stereoselective construction of the farnesyl side chain with the correct (7R, 8S, 15S) stereochemistry, followed by its attachment to the 2-nitropyrrole core. The final synthetic product's analytical data, including specific rotation and NMR spectra, were then compared to those of the natural product to confirm its identity and absolute configuration. A key step in the synthesis was the regioselective opening of an epoxide to establish the C-7 and C-8 anti-diol stereochemistry.[3]
Logical Workflow for Stereochemical Validation
References
A Comparative Analysis of Synthetic Routes to the Marine Antibiotic Heronapyrrole B
Heronapyrrole B, a member of the rare farnesylated 2-nitropyrrole family of natural products, has garnered significant attention from the synthetic community due to its unique structure and promising antibacterial activity. Isolated from a marine-derived Streptomyces sp., this class of compounds presents distinct synthetic challenges, primarily in the stereoselective construction of the oxidized farnesyl chain and the regioselective introduction of the nitro group onto the pyrrole core. This guide provides a comparative analysis of the notable total syntheses of this compound, offering insights into the strategic diversity employed to overcome these hurdles.
Synthetic Strategies at a Glance
To date, two primary total syntheses of this compound have been reported, one by the Morimoto group and a second-generation approach by the Brimble group. Additionally, the biomimetic synthesis of the closely related Heronapyrrole C by the Stark group offers valuable strategic insights applicable to the synthesis of the shared 4-farnesyl-2-nitropyrrole core.
A key strategic difference lies in the installation of the C4-side chain and the nitropyrrole moiety. The Morimoto synthesis constructs the farnesyl chain first and then introduces the nitropyrrole, whereas the Brimble synthesis prepares a functionalized nitropyrrole fragment that is then coupled to the side chain. Stark's biomimetic approach focuses on a late-stage polyepoxide cyclization to form the tetrahydrofuran rings found in Heronapyrrole C, a strategy that could be adapted for the synthesis of other members of the family.
Quantitative Comparison of Synthetic Routes
The efficiency of each synthetic route can be evaluated based on key metrics such as the total number of steps and the overall yield. The following table summarizes these quantitative data for the total syntheses of this compound.
| Synthetic Route | Principal Investigator | Longest Linear Sequence | Overall Yield | Key Features |
| Route 1 | Morimoto | 15 steps | ~5% | Stereoselective dihydroxylation and epoxidation; late-stage nitration. |
| Route 2 | Brimble | 12 steps | ~8% | Stille cross-coupling for C-C bond formation; early-stage nitropyrrole synthesis. |
Detailed Synthetic Overviews and Key Experimental Protocols
Morimoto's Convergent Synthesis
The Morimoto group's synthesis is characterized by a convergent approach, where the farnesyl-derived side chain and the pyrrole core are synthesized separately and then coupled. A key challenge in this route is the regioselective nitration of the substituted pyrrole at a late stage.
Key Experimental Protocol: Sharpless Asymmetric Dihydroxylation
To establish the stereochemistry at C10 and C11 of the farnesyl chain, a Sharpless asymmetric dihydroxylation is employed.
-
Reaction: To a solution of the farnesyl-derived alkene (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O at 0 °C is added AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.1 equiv). The reaction mixture is stirred vigorously at 0 °C for 12-18 hours until TLC analysis indicates complete consumption of the starting material. The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for another hour. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude diol is then purified by flash column chromatography.
Brimble's Second-Generation Synthesis
The Brimble group developed a more convergent and efficient second-generation synthesis that addresses the regioselectivity issues of nitration. Their strategy involves the synthesis of a pre-functionalized 2-nitro-4-iodomethylpyrrole, which is then coupled with a vinyl stannane derived from the farnesyl chain using a Stille cross-coupling reaction.
Key Experimental Protocol: Stille Cross-Coupling
The crucial C-C bond formation between the nitropyrrole head and the farnesyl tail is achieved via a Stille cross-coupling.
-
Reaction: To a solution of the 2-nitro-4-iodomethylpyrrole (1.2 equiv) and the vinyl stannane (1.0 equiv) in anhydrous DMF is added Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv). The mixture is degassed with argon for 15 minutes and then heated to 60 °C for 6 hours. After cooling to room temperature, the reaction is diluted with diethyl ether and washed with saturated aqueous KF solution, water, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the coupled product.
Navigating the Resistance Landscape: A Comparative Guide to Heronapyrrole B and Cross-Resistance Phenomena
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical step in the evaluation of new antimicrobial candidates. This guide provides an objective comparison of Heronapyrrole B's known activity with the broader context of antimicrobial resistance. While direct experimental data on cross-resistance involving this compound is not currently available in published literature, this document outlines the necessary experimental framework and summarizes existing knowledge to guide future research.
This compound is a member of the farnesylated 2-nitropyrrole class of natural products, first isolated from a marine-derived Streptomyces sp.[1] These compounds have demonstrated promising activity against Gram-positive bacteria. However, their interaction with established antibiotic resistance mechanisms remains an unexplored frontier. This guide presents the current understanding of this compound's biological activity and proposes a detailed protocol for investigating its cross-resistance profile.
Current Understanding of this compound's Activity
This compound, along with its structural analogs Heronapyrroles A and C, has shown low to submicromolar IC50 activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Notably, these compounds did not exhibit cytotoxicity toward mammalian cell lines, suggesting a favorable therapeutic window. The biosynthesis of heronapyrroles in Streptomyces sp. is uniquely triggered by a fungal metabolite, which initiates a nitric oxide (NO)-mediated transcriptional activation of a silent biosynthetic gene cluster. This indirect, inter-kingdom signaling pathway for its production is a fascinating aspect of its biology.
Despite this knowledge, the current body of scientific literature does not contain studies that have evaluated the efficacy of this compound against clinically significant antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) or vancomycin-resistant Enterococcus (VRE).
Comparative Data on Antibacterial Activity
Due to the absence of specific cross-resistance studies, a direct comparison of this compound's performance against resistant and susceptible strains is not possible at this time. The following table summarizes the known antibacterial spectrum of the heronapyrrole class of compounds based on available research.
| Compound | Target Organism | Strain | Activity (IC50) | Reference |
| Heronapyrrole A | Staphylococcus aureus | ATCC 25923 | Not specified | [1] |
| ATCC 9144 | Not specified | |||
| Bacillus subtilis | ATCC 6051 | Not specified | ||
| ATCC 6633 | Not specified | |||
| This compound | Staphylococcus aureus | ATCC 25923 | Not specified | [1] |
| ATCC 9144 | Not specified | |||
| Bacillus subtilis | ATCC 6051 | Not specified | ||
| ATCC 6633 | Not specified | |||
| Heronapyrrole C | Staphylococcus aureus | ATCC 25923 | Not specified | [1] |
| ATCC 9144 | Not specified | |||
| Bacillus subtilis | ATCC 6051 | Not specified | ||
| ATCC 6633 | Not specified |
Proposed Experimental Protocol for Cross-Resistance Studies
To address the knowledge gap concerning this compound and cross-resistance, the following detailed experimental protocol is proposed. This protocol is designed to be a comprehensive guide for researchers aiming to investigate this critical aspect of its antimicrobial profile.
Objective: To determine if resistance to commonly used antibiotics confers cross-resistance to this compound in clinically relevant bacterial strains.
Materials:
-
This compound (purified)
-
Panel of bacterial strains:
-
Methicillin-susceptible Staphylococcus aureus (MSSA) (e.g., ATCC 29213)
-
Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)
-
Vancomycin-susceptible Enterococcus faecalis (e.g., ATCC 29212)
-
Vancomycin-resistant Enterococcus faecalis (VRE) (e.g., ATCC 51299)
-
(Optional) Other clinically relevant resistant strains.
-
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Appropriate control antibiotics (e.g., oxacillin, vancomycin)
Methods:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of each bacterial strain into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.5).
-
Dilute the bacterial cultures in fresh CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound and control antibiotics in CAMHB in 96-well plates. The final concentration range should be sufficient to determine the MIC (e.g., 0.06 to 128 µg/mL).
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only) for each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Data Analysis:
-
Compare the MIC values of this compound against the antibiotic-susceptible and antibiotic-resistant strains.
-
A significant increase (e.g., ≥4-fold) in the MIC of this compound against a resistant strain compared to its susceptible counterpart would suggest cross-resistance.
-
Conversely, similar MIC values would indicate a lack of cross-resistance and suggest a different mechanism of action.
-
Visualizing Pathways and Workflows
To further aid in the conceptualization of this compound's biological context and the proposed research, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway for this compound biosynthesis.
Caption: Experimental workflow for this compound cross-resistance studies.
References
A Comparative Guide to the Antibacterial Potency of Heronapyrrole B and Marinopyrrole A
This guide provides a detailed comparison of the antibacterial properties of two marine-derived natural products, Heronapyrrole B and Marinopyrrole A. Both compounds have demonstrated significant activity against Gram-positive bacteria, positioning them as subjects of interest in the search for new antibiotic scaffolds.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC) or half-maximal Inhibitory Concentration (IC50). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. IC50 represents the concentration required to inhibit 50% of bacterial growth. While both are measures of potency, MIC is the standard for clinical susceptibility testing.
Available data indicates that Marinopyrrole A has been extensively studied, with specific MIC values reported against various pathogens. In contrast, quantitative data for this compound is primarily presented collectively with its analogues, Heronapyrroles A and C, as a group exhibiting "low to submicromolar" activity.
| Compound | Bacterial Strain | Potency (µM) | Potency (µg/mL) | Metric |
| Marinopyrrole A | Staphylococcus aureus (NCTC8325) | ~0.47 | 0.25 | MIC[1][2] |
| Bacillus subtilis (168) | ~0.24 | 0.125 | MIC[1][2] | |
| Heronapyrroles A-C | Gram-positive bacteria (general) | Low to submicromolar | - | IC50[3] |
| Heronapyrrole D * | Staphylococcus aureus (ATCC 25923) | 1.8 | - | IC50 |
| Staphylococcus epidermidis (ATCC 12228) | 0.9 | - | IC50 | |
| Bacillus subtilis (ATCC 6633) | 1.8 | - | IC50 |
Note: Data for Heronapyrrole D, a related analogue, is included for comparative context, as specific data for this compound is not individually reported in the cited literature.
Mechanism of Action
Marinopyrrole A: Recent studies have elucidated that Marinopyrrole A and related compounds function as protonophores. They insert into the bacterial cytoplasmic membrane and disrupt the essential proton motive force (PMF) by shuttling protons across the membrane. This dissipation of the proton gradient collapses the cell's ability to generate ATP and power essential functions, leading to bacterial death. This mechanism does not appear to involve binding to a specific chiral protein target.
This compound: The precise mechanism of action for the heronapyrroles has not been fully described in the available literature. These compounds are structurally distinct, featuring a 2-nitropyrrole moiety with a farnesyl side chain, suggesting a different mode of action from the densely halogenated, bispyrrole structure of marinopyrroles.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing antibacterial potency. The broth microdilution method is a common and accepted protocol.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compound: The test compound (this compound or Marinopyrrole A) is serially diluted in the growth medium across the wells of a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (bacteria with no compound) to ensure growth and a negative control (medium with no bacteria) to ensure sterility.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: Following incubation, the plate is visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth occurs.
Visualizations
The following diagrams illustrate the mechanism of action for Marinopyrrole A and the experimental workflow for determining MIC.
Caption: Mechanism of Marinopyrrole A as a protonophore.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
Evaluating synthetic Heronapyrrole B against the natural isolate
For Researchers, Scientists, and Drug Development Professionals
Heronapyrrole B is a member of the heronapyrrole family, a group of antibiotic natural products first isolated from the marine-derived bacterium Streptomyces sp.[1][2]. These compounds are characterized by a rare 2-nitropyrrole core structure linked to a farnesylated side chain[1]. The unique chemical architecture of the heronapyrroles has attracted significant interest from the scientific community, leading to several successful total syntheses of various members of this family[3][4]. The primary biological activity reported for the heronapyrroles is their potent antibacterial action against Gram-positive bacteria, with no significant cytotoxicity observed against mammalian cell lines.
Data Presentation
The following tables summarize the available quantitative data for natural this compound and a closely related synthetic analogue, Heronapyrrole D. The data for synthetic Heronapyrrole D is presented here as a proxy to infer the expected activity of synthetic this compound, given that total synthesis aims to replicate the natural molecule precisely.
Table 1: Antibacterial Activity of Natural this compound
| Bacterial Strain | IC50 (µM) |
| Staphylococcus aureus (ATCC 9144) | 1.1 |
| Bacillus subtilis (ATCC 6633) | 6.5 |
Data sourced from the initial isolation and characterization of natural heronapyrroles A-C.
Table 2: Antibacterial Activity of Synthetic Heronapyrrole D
| Bacterial Strain | IC50 (µM) |
| Staphylococcus aureus (ATCC 25923) | 1.8 |
| Staphylococcus epidermidis (ATCC 12228) | 0.9 |
| Bacillus subtilis (ATCC 6633) | 1.8 |
| Pseudomonas aeruginosa (ATCC 10145) | > 30 |
| Escherichia coli (ATCC 25922) | > 30 |
| Candida albicans (ATCC 90028) | > 30 |
Data from the biological evaluation of synthetic Heronapyrrole D.
Table 3: Cytotoxicity Data for Natural Heronapyrroles
| Cell Line | Activity |
| Mammalian cell lines | No cytotoxicity observed |
As reported in the initial discovery of heronapyrroles A-C. Specific cell lines and concentrations tested were not detailed in the available literature.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to evaluate the biological activity of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. A common method is the broth microdilution assay.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.
-
Incubation: The bacterial inoculum is added to each well containing the diluted compound. The plate also includes a positive control (bacteria with no compound) and a negative control (broth medium only). The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound against mammalian cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Mammalian cells (e.g., HeLa, HEK293) are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Mandatory Visualization
Logical Flow of this compound Evaluation
Caption: Workflow for the evaluation of this compound.
Hypothesized Anti-inflammatory Signaling Pathway
While direct evidence for this compound's effect on specific signaling pathways is lacking, many natural products with anti-inflammatory properties are known to modulate the NF-κB pathway. The following diagram illustrates a generalized NF-κB signaling cascade that could be a potential target for this compound.
Caption: Potential modulation of the NF-κB pathway by this compound.
References
- 1. Heronapyrrole D: A case of co-inspiration of natural product biosynthesis, total synthesis and biodiscovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heronapyrroles A-C: farnesylated 2-nitropyrroles from an Australian marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic endeavors toward 2-nitro-4-alkylpyrroles in the context of the total synthesis of heronapyrrole C and preparation of a carboxylate natural product analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Heronapyrrole B: A Comparative Analysis of Cytotoxicity with Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antibiotics with potent antimicrobial activity and minimal host toxicity is a cornerstone of infectious disease research. Heronapyrrole B, a farnesylated 2-nitropyrrole derived from a marine Streptomyces species, has demonstrated promising antibacterial properties. This guide provides a comparative overview of the cytotoxicity of this compound against a selection of other recently developed and approved antibiotics, offering a resource for researchers in the field of antimicrobial drug discovery.
Executive Summary
This compound stands out for its reported lack of cytotoxicity against mammalian cell lines, a highly desirable characteristic for a therapeutic candidate. While quantitative cytotoxicity data (IC50 values) for this compound are not publicly available, initial studies have indicated its favorable safety profile. This guide contrasts this qualitative assessment with the available cytotoxicity data for several novel antibiotics: Gepotidacin, Lefamulin, Pretomanid, and Tebipenem Pivoxil. The data, where available, are presented for human liver (HepG2) and human embryonic kidney (HEK293) cell lines, which are standard models for assessing potential hepatotoxicity and nephrotoxicity.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for this compound and selected novel antibiotics against mammalian cell lines. It is important to note the variability in experimental conditions and the limited availability of directly comparable datasets.
| Antibiotic | Target Organism Class | Mechanism of Action | Cytotoxicity (IC50) - HepG2 Cells | Cytotoxicity (IC50) - HEK293 Cells | Source / Remarks |
| This compound | Gram-positive bacteria | Not fully elucidated | Not cytotoxic | Not cytotoxic | Initial studies report no cytotoxicity toward mammalian cell lines, though specific IC50 values have not been published.[1] |
| Gepotidacin | Gram-positive and Gram-negative bacteria | Bacterial type II topoisomerase inhibitor | > 128 µg/mL | No data available | Indicates low potential for liver cell toxicity. |
| Lefamulin (Xenleta) | Gram-positive and atypical bacteria | Pleuromutilin - inhibits bacterial protein synthesis | No specific IC50 data available | No specific IC50 data available | Clinical trials have reported a low toxicity profile, with some instances of elevated liver enzymes. |
| Pretomanid | Mycobacterium tuberculosis | Nitroimidazole - inhibits mycolic acid synthesis and generates reactive nitrogen species | No specific IC50 data available | No specific IC50 data available | In vivo toxicity studies in monkeys have identified the liver as a potential target organ. |
| Tebipenem Pivoxil | Gram-positive and Gram-negative bacteria | Carbapenem - inhibits bacterial cell wall synthesis | No specific IC50 data available | No specific IC50 data available | Acute toxicity studies in mice have been conducted, but in vitro cytotoxicity data is limited. |
Note: The absence of a specific IC50 value indicates that such data was not found in the public domain for the specified cell line. "Not cytotoxic" for this compound is based on the qualitative statement from the initial research publication.
Experimental Protocols
Standardized assays are crucial for the accurate assessment of a compound's cytotoxic potential. The two most common methods employed for in vitro cytotoxicity testing are the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Exposure: Treat the cells with a range of concentrations of the test antibiotic (and appropriate vehicle controls) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells will reduce the MTT to formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed to pellet any detached cells. Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this incubation, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically around 490 nm).
-
Data Analysis: The amount of color formed is proportional to the amount of LDH released, and therefore, to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Visualizing Cellular Processes and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a generalized cytotoxicity testing workflow and a simplified model of an antibiotic-induced apoptosis pathway.
Caption: A flowchart illustrating the key steps in a typical in vitro cytotoxicity assay.
Caption: A diagram showing a simplified intrinsic apoptosis pathway that can be triggered by antibiotics.
References
Comparative metabolomics of Streptomyces sp. for Heronapyrrole analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of known heronapyrrole analogs, a class of farnesylated 2-nitropyrroles, produced by the marine-derived Streptomyces sp. strain CMB-M0423. These compounds have demonstrated notable antibacterial activity, making them promising candidates for further investigation in drug discovery. This document summarizes their biological performance, supported by experimental data, and details the methodologies for their isolation and characterization.
Comparative Analysis of Heronapyrrole Analogs
The heronapyrroles are a unique class of natural products featuring a nitropyrrole system attached to a partially oxidized farnesyl chain.[1][2] To date, four primary analogs, Heronapyrroles A, B, C, and D, have been identified from the cultivation of Streptomyces sp. CMB-M0423, a strain isolated from beach sand off Heron Island, Australia.[1][3][4] The variation in the oxidation of the sesquiterpenyl subunit gives rise to the different analogs.
The following table summarizes the key characteristics and biological activities of the identified heronapyrrole analogs.
| Analog | Molecular Formula | Key Structural Feature | Antibacterial Activity (IC50 in µM) | Cytotoxicity |
| Heronapyrrole A | C21H28N2O4 | Farnesyl chain with a terminal carboxylic acid | Gram-positive bacteria (low to submicromolar) | No cytotoxicity toward mammalian cell lines |
| Heronapyrrole B | C21H30N2O3 | Farnesyl chain with a terminal alcohol | Gram-positive bacteria (low to submicromolar) | No cytotoxicity toward mammalian cell lines |
| Heronapyrrole C | C21H30N2O4 | Bis-tetrahydrofuran moiety in the farnesyl chain | Gram-positive bacteria (low to submicromolar) | No cytotoxicity toward mammalian cell lines |
| Heronapyrrole D | C21H32N2O4 | Mono-tetrahydrofuran-diol moiety in the farnesyl chain | Staphylococcus aureus ATCC 25923 (1.8 µM), Staphylococcus epidermidis ATCC 12228 (0.9 µM), Bacillus subtilis ATCC 6633 (1.8 µM) | Inactive against Gram-negative bacteria and Candida albicans |
Experimental Protocols
The methodologies outlined below are based on the procedures reported for the isolation and characterization of heronapyrrole analogs from Streptomyces sp. CMB-M0423.
Cultivation of Streptomyces sp. CMB-M0423
-
Inoculation: A saline broth is inoculated with Streptomyces sp. (CMB-M0423).
-
Cultivation: The inoculated broth is cultivated under appropriate conditions to allow for bacterial growth and secondary metabolite production. While specific conditions can be optimized, a typical approach involves incubation in a shaker at a controlled temperature.
Extraction of Heronapyrrole Analogs
-
Solvent Extraction: The cultivated broth is subjected to solvent extraction, typically using ethyl acetate, to partition the organic metabolites from the aqueous culture medium.
-
Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of secondary metabolites, including heronapyrrole analogs.
Analysis and Isolation of Heronapyrrole Analogs
-
Chromatographic Separation: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) for the separation of individual compounds. A C8 column with a gradient elution of water and acetonitrile, modified with formic acid, has been successfully used.
-
Detection and Identification: The separated compounds are detected using a Diode Array Detector (DAD) and analyzed by Mass Spectrometry (MS) with Electrospray Ionization (ESI). The characteristic 2-nitropyrrole chromophore of heronapyrroles aids in their identification.
-
Structure Elucidation: The precise chemical structure of each isolated analog is determined using detailed spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the discovery and characterization of heronapyrrole analogs from Streptomyces sp.
Caption: Experimental workflow for heronapyrrole analog discovery.
This guide highlights the potential of Streptomyces sp. as a source of novel antibacterial compounds. The detailed protocols and comparative data provided herein are intended to facilitate further research and development of heronapyrrole analogs as potential therapeutic agents. The use of comparative metabolomics approaches on other Streptomyces strains could potentially lead to the discovery of new and even more potent heronapyrrole derivatives.
References
- 1. Heronapyrrole D: A case of co-inspiration of natural product biosynthesis, total synthesis and biodiscovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heronapyrrole D: A case of co-inspiration of natural product biosynthesis, total synthesis and biodiscovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heronapyrroles A-C: farnesylated 2-nitropyrroles from an Australian marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
Safety Operating Guide
Navigating the Safe Disposal of Heronapyrrole B: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Heronapyrrole B, a heterocyclic aromatic compound, is a critical aspect of laboratory safety and environmental stewardship. Due to its chemical properties and potential hazards, it must be managed as hazardous waste. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
I. Hazard Profile and Safety Precautions
Based on the data for the related compound Pyrrole, this compound should be handled with significant caution. The primary hazards include:
-
Eye Damage: Causes serious eye damage.
-
Environmental Hazard: Harmful to aquatic life.
Personal Protective Equipment (PPE):
| PPE Category | Required Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may also be necessary. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Flame retardant antistatic protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is required. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, reaction byproducts, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
-
Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.
2. Containerization:
-
Use a designated, chemically resistant, and sealable container for collecting all this compound waste.
-
The container must be in good condition and clearly labeled.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.
-
Deface or remove any previous labels on the container.
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
The storage area should be away from heat, sparks, open flames, and incompatible materials such as acids, acid anhydrides, and acid chlorides.
5. Scheduling Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
| Step | Action |
| 1. Evacuate | Evacuate non-essential personnel from the immediate spill area. |
| 2. Ventilate | Ensure the area is well-ventilated. |
| 3. Control Ignition Sources | Remove all sources of ignition (e.g., open flames, sparks, hot surfaces). |
| 4. Absorb | For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill. |
| 5. Collect | Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container. Use non-sparking tools. |
| 6. Decontaminate | Decontaminate the spill area with a suitable cleaning agent. |
| 7. Dispose | Dispose of all cleanup materials as hazardous waste following the protocol outlined above. |
IV. Experimental Workflow for Disposal
The following diagram illustrates the procedural steps for the safe disposal of this compound.
Caption: this compound Disposal Workflow
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Heronapyrrole B
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like Heronapyrrole B. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its fungistatic properties indicate it should be handled as a potentially cytotoxic agent. The following guidelines are based on established protocols for managing such compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is non-negotiable when handling this compound to minimize exposure.[1] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[2]
Recommended PPE for Handling this compound:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Nitrile or neoprene gloves; outer glove should be a chemotherapy-rated glove.[3][4] | Provides a robust barrier against skin contact and absorption. Double gloving is a standard precaution for handling cytotoxic agents. |
| Body Protection | Disposable Gown | Long-sleeved, solid-front, back-closing gown made of a low-permeability fabric.[3] | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be worn at all times. A full face shield should be used when there is a risk of splashing. | Protects mucous membranes of the eyes and face from accidental splashes. |
| Respiratory Protection | N95 Respirator or Higher | A properly fitted N95 respirator or a higher level of respiratory protection should be used when handling powders or creating aerosols. | Prevents inhalation of airborne particles of the compound. |
Note: All PPE should be donned before handling this compound and removed in a designated area to prevent cross-contamination.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is critical to minimize risks during the handling of this compound. The following diagram illustrates the key stages, from preparation to disposal.
Caption: This diagram outlines the procedural workflow for safely handling this compound, emphasizing the critical steps from preparation to final disposal.
Experimental Protocols: Key Safety Procedures
Spill Management:
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.
-
Alert personnel in the immediate area and restrict access.
-
Don appropriate PPE , including a respirator, before entering the spill area.
-
Contain the spill using a cytotoxic spill kit. For liquid spills, use absorbent pads. For solid spills, gently cover with damp absorbent material to avoid generating dust.
-
Clean the area starting from the outer edge and working inward. Use a deactivating agent recommended for cytotoxic compounds.
-
Dispose of all cleanup materials as cytotoxic waste.
-
Decontaminate all non-disposable equipment used in the cleanup.
-
Report the spill to the appropriate safety officer.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials that come into contact with this compound must be treated as cytotoxic waste.
Waste Segregation and Disposal Workflow:
Caption: This workflow illustrates the correct procedure for the segregation, containerization, storage, and ultimate disposal of waste contaminated with this compound.
By adhering to these stringent safety protocols, researchers can confidently and safely advance their work with this compound, contributing to the future of drug development while maintaining the highest standards of laboratory safety.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
